6-Acetamido-3-bromopicolinic acid
Description
Properties
IUPAC Name |
6-acetamido-3-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNVGKMWAUADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649555 | |
| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882430-69-5 | |
| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Acetamido-3-bromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted physicochemical properties of 6-Acetamido-3-bromopicolinic acid. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, this guide also includes data from structurally related analogs to provide a comparative context and estimations. All experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions.
Executive Summary
This compound is a substituted picolinic acid derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as for its formulation and development as a potential therapeutic agent. This guide summarizes the available data for this compound and provides a comparative analysis with related compounds. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for such characterization.
Physicochemical Properties of this compound
Direct experimental data for this compound is scarce. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 257.96 g/mol | --INVALID-LINK-- |
Comparative Physicochemical Data of Structurally Related Compounds
To provide a predictive context, the following table presents data for structurally similar molecules. These values can help estimate the properties of this compound. For instance, the introduction of a bromine atom is expected to increase the molecular weight and may decrease the melting point compared to the non-brominated analog.
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility | LogP (Predicted) | Source |
| 6-Acetamidopicolinic acid | 227-229 | 489 at 760 mmHg | - | Not Reported | 1.39 | --INVALID-LINK-- |
| 6-Bromopicolinic acid | 192-194 | 352.8 (Predicted) | 3.25 | Slightly soluble in DMSO and Methanol | - | --INVALID-LINK-- |
| 4-Bromopicolinic acid | 172-174 | 347.8 at 760 mmHg | - | Soluble in water and alcohols; sparingly soluble in DMSO and methanol. | - | --INVALID-LINK--, --INVALID-LINK-- |
| 6-Hydroxypicolinic acid | 270 (decomposes) | Not Reported | 3.29 | Soluble in water, alcohols, and ether. | - | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
The following sections detail generalized methodologies for determining key physicochemical properties.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid compound using a melting point apparatus.
Materials:
-
Dry, powdered sample of the compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
Procedure:
-
Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube by tapping the open end into the sample, achieving a packed column of 2-3 mm in height.[1]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[2]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent steps.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound in water.[3]
Materials:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Buffer solutions of desired pH
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., purified water or a buffer solution). The solid should be in excess to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[3]
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.[4][5]
Materials:
-
Calibrated pH meter with an electrode
-
Automated titrator or a burette
-
Stir plate and stir bar
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of purified water. A co-solvent (e.g., methanol) may be used if the compound has low aqueous solubility, but this will yield an apparent pKa.[6] The final concentration should be around 1-10 mM.
-
Initial Acidification: Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure the carboxylic acid is fully protonated.
-
Titration: Immerse the pH electrode in the solution and begin stirring. Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. It is advisable to purge the solution with an inert gas to prevent interference from atmospheric CO₂.[4]
-
Data Analysis: Plot the pH as a function of the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (the inflection point of the first derivative). The pKa is the pH at which half of the volume to the equivalence point has been added.
-
Replication: Perform the titration at least in triplicate to ensure the accuracy and reproducibility of the pKa value.[4]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.
References
6-Acetamido-3-bromopicolinic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Acetamido-3-bromopicolinic acid, a substituted picolinic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally related molecules to propose its physicochemical properties, a plausible synthetic route, and potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar chemical entities.
Introduction
Picolinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, finding applications as herbicides, pharmaceuticals, and research biochemicals. The unique coordination properties of the picolinic acid scaffold allow for its interaction with various biological targets. The introduction of substituents, such as acetamido and bromo groups, can significantly modulate the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the specific derivative, this compound, providing essential information for its synthesis, characterization, and potential applications.
Chemical Identity and Properties
While a specific CAS number for this compound is not consistently reported in major chemical databases, it is available from some chemical suppliers. The key identifiers and predicted properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 6-(acetylamino)-3-bromo-2-pyridinecarboxylic acid | --- |
| Molecular Formula | C₈H₇BrN₂O₃ | Supplier Data |
| Molecular Weight | 259.06 g/mol | Calculated |
| Canonical SMILES | CC(=O)NC1=CC=C(C(=N1)C(=O)O)Br | --- |
| Appearance | Solid (Predicted) | --- |
| Melting Point | >200 °C (Predicted) | Based on related compounds |
| Solubility | Soluble in DMSO, methanol (Predicted) | Based on related compounds |
Figure 1: Molecular Structure of this compound
Proposed Synthesis and Experimental Protocols
Currently, there are no published detailed synthetic procedures specifically for this compound. However, a plausible synthetic route can be devised based on established organic chemistry principles and known reactions for analogous compounds. Two potential synthetic pathways are outlined below.
Pathway A: Bromination of 6-Acetamidopicolinic Acid
This pathway involves the initial synthesis of 6-Acetamidopicolinic acid followed by electrophilic bromination.
Experimental Protocol (Hypothetical):
-
Synthesis of 6-Acetamidopicolinic Acid:
-
Start with commercially available 6-aminopicolinic acid.
-
Dissolve 6-aminopicolinic acid in a suitable solvent (e.g., acetic acid or pyridine).
-
Add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion (monitored by TLC).
-
Isolate the product by precipitation with water, followed by filtration and drying.
-
-
Bromination of 6-Acetamidopicolinic Acid:
-
Dissolve the synthesized 6-Acetamidopicolinic acid in a suitable solvent (e.g., acetic acid).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.
-
The acetamido group is an ortho-, para-director, and the carboxylic acid is a meta-director. The bromine is expected to add at the 3-position due to steric hindrance at the 5-position.
-
Heat the reaction mixture if necessary to facilitate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
-
Pathway B: Acetamidation of 6-Amino-3-bromopicolinic Acid
This alternative pathway involves the bromination of 6-aminopicolinic acid followed by acetylation.
Experimental Protocol (Hypothetical):
-
Synthesis of 6-Amino-3-bromopicolinic Acid:
-
Dissolve 6-aminopicolinic acid in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent (e.g., liquid bromine or NBS).
-
Allow the reaction to proceed at a controlled temperature.
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Neutralize the solution to further precipitate the product.
-
Filter, wash, and dry the crude product.
-
-
Acetylation of 6-Amino-3-bromopicolinic Acid:
-
Dissolve the synthesized 6-Amino-3-bromopicolinic acid in a suitable solvent (e.g., pyridine).
-
Add acetic anhydride dropwise.
-
Stir the reaction at room temperature until completion.
-
Isolate the final product by precipitation and filtration.
-
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., C=O, N-H, C-Br).
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the picolinic acid scaffold is known to be a versatile pharmacophore. Substituted picolinic acids have been investigated for a range of biological activities, including as inhibitors of various enzymes and as modulators of cellular signaling pathways.
Based on the activities of related compounds, this compound could potentially interact with targets such as:
-
Metalloenzymes: The picolinic acid moiety is a known chelator of metal ions, suggesting potential inhibitory activity against metalloenzymes.
-
Kinases: Various heterocyclic compounds act as kinase inhibitors, a key target class in oncology drug discovery.
-
Inflammatory Pathway Modulators: Some picolinic acid derivatives have shown anti-inflammatory properties.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a generalized workflow for investigating the potential interaction of a novel picolinic acid derivative with a cellular signaling pathway.
Conclusion
This compound represents an under-explored molecule within the broader class of biologically active picolinic acids. This technical guide provides a starting point for researchers by outlining its fundamental chemical properties, proposing viable synthetic strategies, and suggesting potential avenues for biological investigation. The lack of a dedicated CAS number and extensive literature highlights an opportunity for novel research in the synthesis, characterization, and application of this compound in drug discovery and development. Further experimental work is required to validate the proposed synthesis and to elucidate the specific biological activities and mechanisms of action of this promising molecule.
Spectroscopic and Synthetic Elucidation of 6-Acetamido-3-bromopicolinic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for 6-Acetamido-3-bromopicolinic acid. Due to the absence of published experimental data for this specific molecule, this guide synthesizes information from analogous structures and precursors to offer a robust predictive analysis. It also outlines generalized experimental protocols for acquiring such data and a proposed synthetic workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data from related molecules, including 6-aminopicolinic acid and various acetamides.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13.5 | br s | 1H | COOH | Chemical shift can be highly variable and concentration-dependent. |
| ~10.5 | s | 1H | NH | Amide proton, may be broadened. |
| ~8.3 | d | 1H | H-4 | Aromatic proton, doublet due to coupling with H-5. |
| ~8.1 | d | 1H | H-5 | Aromatic proton, doublet due to coupling with H-4. |
| ~2.1 | s | 3H | CH₃ | Methyl protons of the acetamido group. |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~169 | C=O (Acetamido) | Typical range for an amide carbonyl. |
| ~165 | C=O (Carboxylic Acid) | Typical range for a carboxylic acid carbonyl. |
| ~150 | C-6 | Aromatic carbon attached to the acetamido group. |
| ~148 | C-2 | Aromatic carbon of the picolinic acid. |
| ~140 | C-4 | Aromatic CH. |
| ~125 | C-5 | Aromatic CH. |
| ~118 | C-3 | Aromatic carbon attached to bromine. |
| ~24 | CH₃ | Methyl carbon of the acetamido group. |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3250 | Medium | N-H stretch (Amide) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1600, ~1580 | Medium-Strong | C=C and C=N stretches (Aromatic Ring) |
| ~1530 | Medium | N-H bend (Amide II) |
| ~1250 | Medium | C-N stretch |
| ~700 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 288/290 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |
| 244/246 | [M - CO₂]⁺, Loss of carbon dioxide |
| 202/204 | [M - CO₂ - C₂H₂O]⁺, Subsequent loss of ketene from the acetamido group |
| 123 | [M - Br - CO₂ - C₂H₂O]⁺, Loss of bromine and other fragments |
| 43 | [CH₃CO]⁺, Acetyl cation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas or liquid chromatography.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthetic and Analytical Workflow
The synthesis of this compound would likely proceed from a suitable aminopicolinic acid precursor, followed by bromination and acetylation. The logical workflow for its synthesis and characterization is depicted below.
The Diverse Biological Activities of Substituted Picolinic Acids: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted picolinic acid derivatives, highlighting their potential as therapeutic and agrochemical agents.
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its substituted derivatives represent a versatile scaffold in medicinal and agricultural chemistry. The unique structural features of the picolinic acid core, including its aromaticity, the presence of a nitrogen atom capable of hydrogen bonding and metal chelation, and the carboxylic acid group, provide a foundation for a wide array of biological activities. This technical guide offers a comprehensive overview of the significant biological activities exhibited by substituted picolinic acids, detailing their synthesis, quantitative biological data, experimental protocols, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.
Herbicidal Activity
Substituted picolinic acids are a prominent class of synthetic auxin herbicides, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible plants.
Quantitative Data for Herbicidal Activity
A series of 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acid derivatives have demonstrated potent herbicidal activity. The inhibitory activity against the root growth of Arabidopsis thaliana is a key indicator of their herbicidal potential.
| Compound ID | Substitution on Pyrazole Ring | IC50 (µM) for A. thaliana Root Growth Inhibition |
| Picloram | (Reference) | >10 |
| V-7 | 5-(4-chlorophenyl)-3-methyl | 0.04 |
| V-8 | 5-(4-chlorophenyl)-3-(difluoromethyl) | Not specified |
| V-2 | 3-methyl-5-(p-tolyl) | Not specified |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
A general synthetic route involves a multi-step process starting from commercially available materials. The key steps typically include the formation of a pyrazole ring, followed by its attachment to the picolinic acid backbone, and subsequent functional group manipulations.
General Procedure:
-
Synthesis of Pyrazole Intermediate: React an appropriate acetophenone with a hydrazine derivative to form the corresponding pyrazole.
-
Coupling with Picolinic Acid Precursor: Couple the synthesized pyrazole with a suitable 6-halopicolinic acid derivative in the presence of a base.
-
Functional Group Modification: Perform any necessary modifications, such as amination or halogenation of the picolinic acid ring, to obtain the final target compounds.
This assay is a standard method for evaluating the auxin-like herbicidal activity of compounds.
Protocol:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds.
-
Plating: Plate the sterilized seeds on a growth medium (e.g., Murashige and Skoog medium) containing various concentrations of the test compound.
-
Incubation: Incubate the plates vertically in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 7-10 days).
-
Measurement: Measure the primary root length of the seedlings.
-
Data Analysis: Calculate the concentration of the compound that inhibits root growth by 50% (IC50) compared to a control group.
Signaling Pathway and Mechanism of Action
Substituted picolinic acids act as synthetic auxins by binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent disruption of normal plant growth and development.
Auxin signaling pathway initiated by picolinic acid derivatives.
Antifungal Activity
Certain substituted picolinic acid derivatives, particularly analogs of the natural product UK-2A, exhibit potent antifungal activity by targeting the mitochondrial respiratory chain.
Quantitative Data for Antifungal Activity
The replacement of the picolinamide ring in UK-2A with other substituted aromatic rings has led to the discovery of compounds with significant inhibitory activity against the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.
| Compound | Picolinamide Ring Replacement | Cytochrome c Reductase Inhibition IC50 (nM) | Zymoseptoria tritici Growth Inhibition EC50 (µg/mL) |
| UK-2A | 3-hydroxy-4-methoxypicolinamide | 3.8 | Not specified |
| Analog 2 | 2-hydroxy-3-methylbenzoic acid | 3.3 | Not specified |
| Analog 5 | 2-hydroxy-3-chlorobenzoic acid | 2.02 | Not specified |
| Analog 13 | 2-hydroxy-3-fluorobenzoic acid | 2.89 | Not specified |
| Analog 16 | 2-hydroxy-3-bromobenzoic acid | 1.55 | Not specified |
Experimental Protocols
The synthesis of these complex macrocyclic compounds involves multiple steps, often starting from a protected precursor of the UK-2A core.
General Procedure:
-
Macrocycle Synthesis: Construct the core macrocyclic lactone structure of UK-2A through a series of stereoselective reactions.
-
Amide Coupling: Couple the desired substituted carboxylic acid to the amino group of the macrocycle using standard peptide coupling reagents (e.g., DCC, HOBt).
-
Deprotection: Remove any protecting groups to yield the final analog.
This assay measures the ability of a compound to inhibit the activity of the cytochrome bc1 complex.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart).
-
Assay Mixture Preparation: Prepare a reaction mixture containing buffer, cytochrome c, and the substrate (e.g., ubiquinol).
-
Inhibitor Addition: Add the test compound at various concentrations to the assay mixture.
-
Reaction Initiation: Initiate the reaction by adding the isolated mitochondria.
-
Measurement: Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mechanism of Action
UK-2A and its analogs inhibit the cytochrome bc1 complex at the Qi site, blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a decrease in ATP production and ultimately fungal cell death.
Inhibition of the cytochrome bc1 complex by UK-2A analogs.
Acetylcholinesterase (AChE) Inhibitory Activity
Picolinamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
Quantitative Data for AChE Inhibitory Activity
A series of picolinamide derivatives containing a dimethylamine side chain have shown promising AChE inhibitory activity.
| Compound ID | Position of Dimethylamine Side Chain | AChE Inhibition IC50 (µM) |
| 7a | para | 2.49 ± 0.19 |
| 7b | meta | >100 |
| 7c | ortho | >100 |
Experimental Protocols
These compounds can be synthesized through a straightforward amide coupling reaction followed by an etherification step.
General Procedure:
-
Amide Formation: React picolinic acid with an aminophenol in the presence of a coupling agent (e.g., DCC, HOBt) to form the corresponding picolinamide.
-
Etherification: React the resulting hydroxypicolinamide with a dimethylaminoalkyl halide (e.g., 2-dimethylaminoethyl chloride) in the presence of a base to introduce the dimethylamine side chain.
This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Mixture: In a microplate well, mix the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add a solution of acetylcholinesterase to the wells.
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate.
-
Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product, 5-thio-2-nitrobenzoate.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Mechanism of Action
These picolinamide derivatives are believed to act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual binding mode effectively blocks the entry of the substrate, acetylcholine, and its subsequent hydrolysis.
Binding of a picolinamide derivative to the active site of AChE.
Anticonvulsant Activity
Certain picolinic acid amides have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential for the treatment of epilepsy.
Quantitative Data for Anticonvulsant Activity
Picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) has shown potent anticonvulsant effects in the maximal electroshock (MES) seizure model in mice.
| Compound | Anticonvulsant Activity (MES test, ED50 mg/kg, i.p.) |
| Pic-2-F-BZA | 24.2 |
Experimental Protocols
The synthesis of these amides is typically achieved by coupling picolinic acid with the desired amine.
General Procedure:
-
Acid Activation: Activate the carboxylic acid group of picolinic acid, for example, by converting it to an acid chloride using thionyl chloride.
-
Amide Formation: React the activated picolinic acid with the appropriate benzylamine derivative to form the final amide product.
The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures.
Protocol:
-
Compound Administration: Administer the test compound to mice via a specific route (e.g., intraperitoneal injection).
-
Electrode Placement: After a predetermined time, place corneal electrodes on the eyes of the mouse.
-
Electrical Stimulation: Deliver a brief, high-frequency electrical stimulus to induce a tonic-clonic seizure.
-
Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50).
Other Notable Biological Activities
Substituted picolinic acids have also been investigated for a range of other biological activities, highlighting the broad therapeutic potential of this chemical scaffold.
-
Antiviral Activity: Picolinic acid itself has shown broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus, by inhibiting viral entry.[1][2]
-
Anticancer Activity: Certain picolinamide derivatives have been designed and synthesized as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating potential as anticancer agents.[3]
-
Neuroprotective Effects: Picolinic acid has been shown to protect against quinolinic acid-induced neurotoxicity, suggesting a role in neuroprotection.[4][5]
-
Immunomodulatory Properties: Picolinic acid can act as a costimulus for the induction of reactive nitrogen intermediate production in macrophages, indicating its immunomodulatory potential.[6][7]
Conclusion
The substituted picolinic acid scaffold is a remarkably versatile platform for the development of new bioactive molecules. The diverse range of biological activities, including herbicidal, antifungal, acetylcholinesterase inhibitory, anticonvulsant, antiviral, anticancer, neuroprotective, and immunomodulatory effects, underscores the significant potential of this class of compounds in both agriculture and medicine. The ability to readily modify the substitution pattern on the picolinic acid ring allows for the fine-tuning of biological activity and the exploration of structure-activity relationships. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic and agrochemical applications of substituted picolinic acids, paving the way for the discovery of novel and effective agents to address a wide range of unmet needs.
References
- 1. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunobiology of picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 6-Acetamido-3-bromopicolinic acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-Acetamido-3-bromopicolinic acid, a substituted pyridine derivative. Due to the limited publicly available information on the specific discovery and history of this compound, this document focuses on its chemical properties and a plausible synthetic route based on established organic chemistry principles and published methods for analogous compounds.
Chemical and Physical Properties
Quantitative data for this compound is scarce. The following table summarizes the available information from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O₃ | [1] |
| Molecular Weight | 257.96 g/mol | [1] |
| Purity | 97% | [1] |
| CAS Number | None specified | [1] |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from a precursor such as 6-amino-3-bromopicolinic acid. This precursor, while not extensively documented, is commercially available from some suppliers, as is its methyl ester, methyl 6-amino-3-bromopicolinate.[2][3][4] The proposed pathway involves the acetylation of the amino group at the 6-position of the picolinic acid ring.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following are hypothetical experimental protocols for the synthesis of this compound, based on general procedures for the acetylation of aminopyridines and hydrolysis of corresponding esters.
Method 1: Acetylation of 6-Amino-3-bromopicolinic acid
This protocol is adapted from general procedures for the acylation of aminopyridines.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.0 equivalent of 6-amino-3-bromopicolinic acid in a suitable solvent such as glacial acetic acid or pyridine.
-
Addition of Acetylating Agent: Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.
Method 2: Synthesis from Methyl 6-amino-3-bromopicolinate followed by Hydrolysis
This two-step protocol involves the acetylation of the amino ester followed by hydrolysis of the ester to the carboxylic acid.
Step A: Acetylation of Methyl 6-amino-3-bromopicolinate
-
Reaction Setup: Dissolve 1.0 equivalent of methyl 6-amino-3-bromopicolinate in a suitable aprotic solvent, such as dichloromethane or acetonitrile, in a round-bottom flask with a magnetic stirrer.
-
Addition of Reagents: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. Cool the mixture in an ice bath and slowly add 1.1 equivalents of acetyl chloride or acetic anhydride.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 6-acetamido-3-bromopicolinate.
Step B: Hydrolysis of Methyl 6-acetamido-3-bromopicolinate
This procedure is based on standard ester hydrolysis methods.
-
Reaction Setup: Dissolve the crude methyl 6-acetamido-3-bromopicolinate from Step A in a mixture of methanol and water.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide (2-3 equivalents), and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid, such as 1M hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Experimental workflows for the proposed synthetic methods.
Biological Activity and Signaling Pathways
To date, there is no information in the public domain, including scientific literature and patent databases, regarding the biological activity or mechanism of action of this compound. Consequently, no signaling pathways involving this compound can be described. Further research is required to elucidate its potential pharmacological profile.
Conclusion
References
Navigating the Solubility Landscape of 6-Acetamido-3-bromopicolinic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 6-Acetamido-3-bromopicolinic acid, a key compound in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a central resource for understanding and experimentally determining the solubility of this compound in various solvents.
Expected Solubility Profile
Based on the solubility of analogous compounds such as picolinic acid and 6-bromopicolinic acid, a qualitative solubility profile for this compound can be inferred. Picolinic acid, the parent compound, demonstrates high solubility in polar protic solvents like water and lower solubility in ethanol and acetonitrile[1]. The related compound, 6-bromopicolinic acid, is slightly soluble in dimethyl sulfoxide (DMSO) and methanol[2].
It is anticipated that this compound will exhibit low solubility in aqueous solutions and higher solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF). The presence of the acetamido and bromo functional groups is likely to decrease its solubility in polar protic solvents compared to the parent picolinic acid.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Very Low to Low |
| Ethanol | Polar Protic | Low to Moderate |
| Methanol | Polar Protic | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High |
| Acetone | Polar Aprotic | Low to Moderate |
| Acetonitrile | Polar Aprotic | Low |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following detailed experimental protocols are recommended. These methods are standard in pharmaceutical development for determining both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation[3].
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period, typically 24 to 72 hours, to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue by centrifugation or filtration. Filtration through a 0.45 µm filter is common, though potential adsorption of the compound to the filter material should be considered[4].
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy[5][6].
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Kinetic Solubility Determination: High-Throughput Screening (HTS) Method
Kinetic solubility measures the concentration of a compound in solution when it begins to precipitate from a supersaturated solution, often prepared from a DMSO stock. This is a common assay in early drug discovery[7].
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.
-
Precipitation and Incubation: The addition of the aqueous buffer to the DMSO stock will cause the compound to precipitate at concentrations above its kinetic solubility[6]. Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Analysis: The amount of precipitate can be measured using nephelometry (light scattering) or turbidimetry (light absorption) with a plate reader[4]. Alternatively, the plate can be filtered to remove the precipitate, and the concentration of the remaining dissolved compound in the filtrate can be quantified by HPLC-UV or UV spectroscopy[6].
-
Determination: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed.
Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.
Caption: Workflow for determining thermodynamic and kinetic solubility.
Conclusion
Understanding the solubility of this compound is critical for its successful development as a therapeutic agent. While direct solubility data is currently limited, the experimental protocols outlined in this guide provide a robust framework for its determination. By employing these standardized methods, researchers can generate reliable and reproducible solubility data, facilitating formulation development, and enabling further preclinical and clinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. creative-biolabs.com [creative-biolabs.com]
6-Acetamido-3-bromopicolinic Acid: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been compiled from safety data for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for 6-Acetamido-3-bromopicolinic acid (CAS No. unavailable). All procedures should be conducted with the utmost caution in a controlled laboratory environment by qualified personnel. A thorough risk assessment should be completed before handling this compound.
Executive Summary
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to possess the following hazard classifications:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1]
-
Eye Irritation: Likely to cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Signal Word: Warning
Probable Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Physicochemical and Toxicological Data
Quantitative data for this compound is not available. The following table summarizes data for the related compound 6-Bromopicolinic acid (CAS: 21190-87-4) to provide an estimate of its properties.
| Property | Value for 6-Bromopicolinic acid | Data Source |
| Molecular Formula | C₆H₄BrNO₂ | |
| Molecular Weight | 202.01 g/mol | |
| Appearance | Off-white to tan powder | Chemical Supplier Data |
| Melting Point | 192-194 °C | |
| Boiling Point | 352.8 °C (Predicted) | Chemical Supplier Data |
| Solubility | Slightly soluble in DMSO and Methanol | Chemical Supplier Data |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | Chemical Supplier Data |
Note: The molecular formula for this compound is C₈H₇BrN₂O₃ and the molecular weight is approximately 259.06 g/mol .[3]
Experimental Protocols and Handling
General Handling Workflow
The following diagram outlines a standard workflow for handling potentially hazardous chemical solids like this compound.
Caption: General laboratory workflow for handling chemical solids.
Detailed Methodologies
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing to prevent skin exposure.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents.
Spill and Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel into a suitable, labeled container for disposal. Avoid raising dust.
First-Aid Measures
The following first-aid measures are based on protocols for similar chemical compounds and should be administered by trained personnel.
Caption: First-aid response to chemical exposure.
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant. Do not empty into drains or the environment.
Biological Activity and Applications
While specific data for this compound is limited, pyridine carboxylic acid isomers and their derivatives are known to be biologically active and are used in the discovery of new enzyme inhibitors.[4][5] Compounds with similar structures have been investigated for a range of therapeutic applications. The acetamido group, in particular, is found in various pharmacologically active molecules.[6] Further research is required to elucidate the specific biological targets and potential applications of this compound.
References
- 1. 6-Bromo-2-pyridinecarboxylic acid - High purity | EN [georganics.sk]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. thoreauchem.com [thoreauchem.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 6-Acetamido-3-bromopicolinic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, the acquisition of specialized chemical compounds is a critical starting point for discovery. This technical guide provides an in-depth overview of the commercial availability of 6-Acetamido-3-bromopicolinic acid, a substituted picolinic acid derivative of potential interest in medicinal chemistry. Due to the limited public information on this specific molecule, this guide also furnishes detailed experimental protocols for the synthesis of structurally related picolinic acids, offering valuable methodological insights that can be adapted for the synthesis and application of this compound.
Commercial Availability
Initial investigations reveal that this compound is a niche chemical with limited commercial suppliers. At present, one supplier has been identified for the provision of this compound for research purposes.
Table 1: Commercial Supplier of this compound
| Supplier | Product Name | Catalog Number | Purity | Molecular Formula | Molecular Weight | CAS Number |
| Thoreauchem | This compound | TH-D30588 | 97% | C8H7BrN2O3 | 257.96 | None |
Data compiled from publicly available information on the supplier's website.[1]
Experimental Protocols: Synthesis of Substituted Picolinic Acids
Protocol 1: Synthesis of 3-bromo-6-chloropyridyl-2-formic acid
A multi-step synthesis method for a halogenated picolinic acid has been reported, which could be adapted for the synthesis of other brominated picolinic acid derivatives.[2]
Materials:
-
3-bromo-6-chloropyridine
-
Urea peroxide
-
Trifluoroacetic anhydride
-
Chloroform
-
Trimethylsilyl cyanide
-
Triethylamine
-
Acetonitrile
-
Sulfuric acid (90-98%)
Procedure:
-
Oxidation: 3-bromo-6-chloropyridine is used as the starting material. An oxidation reaction is carried out with urea peroxide and trifluoroacetic anhydride in a chloroform solution. The reaction mixture is stirred for at least 10 hours at a temperature between 10°C and 35°C to yield 3-bromo-6-chloropyridine oxynitride.[2]
-
Cyanation: The resulting 3-bromo-6-chloropyridine oxynitride is then reacted with trimethylsilyl cyanide and triethylamine in an acetonitrile solution. The mixture is refluxed for at least 10 hours to produce 3-bromo-6-chloropyridyl-2-cyanide.[2]
-
Hydrolysis: Finally, the 3-bromo-6-chloropyridyl-2-cyanide is hydrolyzed in a 90-98% sulfuric acid solution. The reaction is conducted at a high temperature (e.g., 150-180°C) for 2.5 to 4 hours to obtain the final product, 3-bromo-6-chloropyridyl-2-formic acid.[2]
Protocol 2: General Synthesis of Picolinic Acid via Oxidation
A common method for synthesizing picolinic acid is through the oxidation of α-picoline. This foundational reaction can be a starting point for further functionalization.
Materials:
-
α-picoline
-
Potassium permanganate
-
Water
-
Concentrated hydrochloric acid
-
95% Ethanol
-
Dry hydrogen chloride
Procedure:
-
Oxidation: In a 5-liter three-necked flask, 50 g of α-picoline is mixed with 2500 ml of water. 90 g of potassium permanganate is added, and the solution is heated on a steam bath until the purple color disappears (approximately 1 hour). A second 90 g portion of permanganate is added with 500 ml of water, and heating continues until the color is gone (2-2.5 hours).
-
Isolation of Picolinic Acid: The reaction mixture is cooled, and the precipitated manganese oxides are filtered and washed with hot water. The filtrate is concentrated under reduced pressure, filtered if necessary, and then acidified with concentrated hydrochloric acid. The acidic solution is evaporated to dryness.
-
Esterification and Purification: The solid residue is refluxed with 95% ethanol and filtered. This extraction is repeated. Dry hydrogen chloride is passed through the combined ethanol filtrates until crystals of picolinic acid hydrochloride begin to separate. The solution is chilled to around 10°C while continuing the addition of hydrogen chloride until saturation. The resulting crystals are filtered and air-dried.
Protocol 3: Synthesis of Picolinic Acid via Hydrolysis of 2-Cyanopyridine
An alternative route to picolinic acid involves the hydrolysis of 2-cyanopyridine.[3][4]
Materials:
-
2-cyanopyridine
-
Deionized water
-
30% Sodium hydroxide solution
-
30% Hydrochloric acid solution
-
Anhydrous ethanol
Procedure:
-
Hydrolysis: In a 500ml three-necked flask, 100g of 2-cyanopyridine and 200g of deionized water are stirred and heated to 50°C. 128.2g of 30% sodium hydroxide is added, and the mixture is refluxed for 4 hours.[3]
-
Neutralization and Evaporation: After reflux, 50g of water is distilled off. The solution is cooled to 20°C, and the pH is adjusted to 2.5 with 30% hydrochloric acid. The solution is then evaporated to dryness.[3]
-
Extraction and Crystallization: 300g of anhydrous ethanol is added dropwise to the residue while maintaining the temperature at 55°C. The solution is then cooled to allow for crystallization. The precipitated solid is filtered and dried to yield 2-picolinic acid.[3]
Visualizing Synthetic and Discovery Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate a generalized synthetic workflow for substituted picolinic acids and a conceptual drug discovery pipeline where such compounds are utilized.
References
- 1. thoreauchem.com [thoreauchem.com]
- 2. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 3. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 6-Acetamido-3-bromopicolinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 6-Acetamido-3-bromopicolinic acid as a versatile building block in modern organic synthesis. This document outlines its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, which are foundational in medicinal chemistry and materials science.
Overview of this compound
This compound is a substituted pyridine derivative featuring three key functional groups: a carboxylic acid, an acetamido group, and a bromine atom. This unique combination allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of novel compounds. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇BrN₂O₃
-
Molecular Weight: 259.06 g/mol
Key Synthetic Applications
The primary application of this compound in organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, combined with the presence of the bromo substituent, makes it an excellent candidate for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Coupling Partner | Bond Formed | Potential Products |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C (Aryl-Aryl, Aryl-Alkyl) | Biaryl compounds, substituted pyridines |
| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Substituted styrenes, cinnamic acid derivatives |
| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkynyl) | Aryl alkynes |
| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amine) | Substituted aminopyridines |
| Stille Coupling | Organostannanes | C-C (Aryl-Aryl, Aryl-Vinyl) | Biaryl compounds, substituted styrenes |
Experimental Protocols
The following protocols are representative methodologies for the application of this compound in cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
3.1. General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is widely used to form biaryl structures, which are common motifs in pharmaceuticals.[1][2][3][4][5]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-acetamido-3-aryl-picolinic acid.
3.2. General Protocol for Heck Coupling
The Heck reaction allows for the vinylation of this compound, leading to the synthesis of substituted olefins.[6][7][8]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate, 1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, if necessary)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealed tube or pressure vessel, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 2.0 eq).
-
If a solid ligand is used, add it at this stage.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., DMF) followed by the alkene (1.5 eq).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with stirring for 12-48 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Dilute the filtrate with water and extract with a suitable organic solvent.
-
Wash the organic phase, dry it, and concentrate it in vacuo.
-
Purify the residue by chromatography or recrystallization to yield the 6-acetamido-3-vinylpicolinic acid derivative.
Visualizing Reaction Pathways
4.1. Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Picolinic Acid Derivatives in Coordination Chemistry
Introduction
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in coordination chemistry. Their ability to act as bidentate or tridentate ligands, coordinating with metal ions through the pyridine nitrogen and carboxylate oxygen atoms, allows for the formation of stable and structurally diverse metal complexes. These complexes have shown potential in various fields, including catalysis, materials science, and medicinal chemistry, particularly as antimicrobial and anticancer agents.
Due to the limited availability of published research on 6-acetamido-3-bromopicolinic acid as a ligand, these application notes will focus on well-characterized and representative analogues: 6-hydroxypicolinic acid and dipicolinic acid . The protocols and data presented herein provide a comprehensive overview of the synthesis, structural characterization, and biological evaluation of metal complexes with substituted picolinic acid ligands, serving as a valuable resource for researchers, scientists, and drug development professionals.
Application Note 1: Synthesis of a Representative Substituted Picolinic Acid Metal Complex
This section provides a detailed protocol for the synthesis of a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline, namely bis(6-hydroxypicolinato)bis(3-picoline)copper(II), [Cu(6-OHpic)₂(3-pic)₂].[1]
Experimental Protocol: Synthesis of [Cu(6-OHpic)₂(3-pic)₂][1]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
6-Hydroxypicolinic acid (6-OHpicH)
-
3-Picoline (3-pic)
-
Deionized water
-
Ethanol
Procedure:
-
Synthesis of the precursor complex [Cu(6-OHpic)₂(H₂O)₂]:
-
Dissolve copper(II) sulfate pentahydrate and 6-hydroxypicolinic acid in acidic aqueous solution (pH 1).
-
The resulting precipitate of [Cu(6-OHpic)₂(H₂O)₂] is filtered, washed with deionized water, and air-dried.
-
-
Synthesis of the final complex [Cu(6-OHpic)₂(3-pic)₂]:
-
Dissolve 0.19 g (0.51 mmol) of the precursor complex, [Cu(6-OHpic)₂(H₂O)₂], in 5 mL of 3-picoline.
-
Allow the solution to stand at room temperature for slow evaporation.
-
Blue crystals suitable for X-ray analysis will form over approximately ten days.
-
Filter the crystals, wash them with the mother liquor, and dry them in vacuo.
-
Expected Yield: Approximately 48%
Synthetic Workflow
Application Note 2: Structural Characterization of a Picolinic Acid Derivative Complex
The structural properties of metal complexes are crucial for understanding their reactivity and biological activity. X-ray crystallography provides precise information on bond lengths and angles. The following table summarizes key crystallographic data for [Cu(6-OHpic)₂(3-pic)₂].[1]
Quantitative Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.778(3) Å, b = 17.584(5) Å, c = 7.565(2) Å, β = 109.13(3)° |
| Coordination Geometry | Tetragonally compressed octahedron |
| Selected Bond Lengths | |
| Cu-N(picolinate) | 2.015(2) Å |
| Cu-O(picolinate) | 1.978(2) Å |
| Cu-N(3-picoline) | 2.401(2) Å |
| Selected Bond Angles | |
| N(picolinate)-Cu-O(picolinate) | 81.59(8)° |
| N(3-picoline)-Cu-N(picolinate) | 90.41(8)° |
| O(picolinate)-Cu-N(3-picoline) | 91.01(8)° |
Application Note 3: Antimicrobial Activity of Picolinic Acid Derivative Complexes
Metal complexes of picolinic acid derivatives often exhibit enhanced antimicrobial activity compared to the free ligands. This is generally attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, allowing the complex to more easily penetrate the lipid membranes of microorganisms.
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)[2]
Materials:
-
Synthesized metal complexes and free ligand
-
Dimethyl sulfoxide (DMSO)
-
Nutrient agar
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Standard antibiotic and antifungal drugs (e.g., Amoxicillin, Fluconazole)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare solutions of the test compounds (ligand and metal complexes) and standard drugs in DMSO at a known concentration.
-
Inoculation of Agar Plates: Prepare a lawn culture of the target microorganism on the surface of the nutrient agar plates.
-
Application of Discs: Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Loading of Test Compounds: Pipette a fixed volume of each test solution onto the discs. A disc with DMSO alone serves as a negative control.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc in millimeters.
-
Determination of Minimum Inhibitory Concentration (MIC): Perform a serial dilution of the compounds to determine the lowest concentration that inhibits the visible growth of the microorganism.[2]
Quantitative Antimicrobial Activity Data for Dipicolinic Acid Complexes[2]
The following table summarizes the antimicrobial activity of dipicolinic acid (DPA) and its metal complexes against various microorganisms.
| Compound | P. aeruginosa (IZ/MIC) | S. sonnei (IZ/MIC) | E. coli (IZ/MIC) | A. niger (IZ/MIC) | A. flavus (IZ/MIC) |
| DPA (Ligand) | 10 mm / >500 µg/mL | 8 mm / >500 µg/mL | 9 mm / >500 µg/mL | 10 mm / >500 µg/mL | 11 mm / >500 µg/mL |
| [Co(DPA)(H₂O)₂] | 21 mm / 61.5 µg/mL | 20 mm / 61.5 µg/mL | 18 mm / 120 µg/mL | 15 mm / 120 µg/mL | 17 mm / 120 µg/mL |
| [Ni(DPA)(H₂O)₂] | 14 mm / 120 µg/mL | 15 mm / 120 µg/mL | 16 mm / 120 µg/mL | 18 mm / 120 µg/mL | 19 mm / 120 µg/mL |
| [Zn(DPA)(H₂O)₂] | 12 mm / 120 µg/mL | 14 mm / 120 µg/mL | 13 mm / 120 µg/mL | 20 mm / 120 µg/mL | 22 mm / 120 µg/mL |
| [Cd(DPA)(H₂O)₂] | 21 mm / 61.5 µg/mL | 22 mm / 61.5 µg/mL | 20 mm / 61.5 µg/mL | 23 mm / 61.5 µg/mL | 24 mm / 61.5 µg/mL |
| Amoxicillin (Standard) | 25 mm / 11.5 µg/mL | 26 mm / 10.5 µg/mL | 28 mm / 9.5 µg/mL | - | - |
| Fluconazole (Standard) | - | - | - | 28 mm / 12.5 µg/mL | 26 mm / 14.5 µg/mL |
IZ = Inhibition Zone in mm; MIC = Minimum Inhibitory Concentration in µg/mL
Proposed Mechanism of Enhanced Antimicrobial Activity
References
Application Notes and Protocols for 6-Acetamido-3-bromopicolinic Acid in Medicinal Chemistry
Introduction
6-Acetamido-3-bromopicolinic acid is a substituted pyridine carboxylic acid. The picolinic acid scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of therapeutic potential, including enzyme inhibition and applications in oncology and neurodegenerative diseases.[1][3] The presence of an acetamido group and a bromine atom on the picolinic acid ring suggests that this compound could possess unique pharmacological properties. The acetamido moiety is found in various drugs and can contribute to analgesic, anti-inflammatory, and antioxidant activities.[4][5][6] Bromine substitution is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[7][8] Brominated compounds have been developed as antimicrobial, anticancer, and anesthetic agents.[7][9]
This document outlines potential therapeutic applications for this compound and provides detailed, hypothetical protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound could be investigated for the following applications:
-
Enzyme Inhibition: Picolinic acid derivatives are known to inhibit various enzymes.[2][3] For example, dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria.[10] The structural features of this compound make it a candidate for screening against a range of enzymes, particularly metalloenzymes where the picolinic acid moiety can chelate the active site metal ion.[10][11]
-
Anticancer Activity: Brominated compounds and picolinic acid derivatives have shown potential as anticancer agents.[2][7][9] The mechanism could involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.
-
Antimicrobial Activity: The presence of bromine suggests potential antimicrobial properties.[7] Halogenated phenols and other aromatic compounds often exhibit enhanced antibacterial and antifungal activity.[9]
-
Herbicide Development: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[12][13] Novel substituted picolinates are continuously being explored for improved efficacy and crop safety.[12]
Data Presentation
The following table provides a hypothetical representation of quantitative data for a series of analogs of this compound in a kinase inhibition assay to illustrate how such data would be presented.
| Compound ID | R Group Modification | IC50 (nM) vs. Target Kinase | Cell Viability (CC50, µM) in HEK293 cells |
| LEAD-001 | This compound | 150 | > 50 |
| LEAD-002 | 6-Amino-3-bromopicolinic acid | 850 | > 50 |
| LEAD-003 | 6-Acetamido-3-chloropicolinic acid | 220 | > 50 |
| LEAD-004 | 6-Acetamido-picolinic acid | > 1000 | > 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a hypothetical multi-step synthesis based on common organic chemistry reactions for substituted pyridines.
Workflow Diagram:
Synthesis workflow for this compound.
Methodology:
-
Step 1: Acetylation of 2-amino-5-bromopyridine.
-
Dissolve 2-amino-5-bromopyridine (1 equivalent) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-(5-bromo-2-pyridyl)acetamide.
-
-
Step 2-4: Directed Ortho-Metalation and Carboxylation.
-
Dissolve N-(5-bromo-2-pyridyl)acetamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 2 hours.
-
Bubble dry carbon dioxide gas through the solution for 1 hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Protocol 2: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol is adapted from methodologies used to screen for inhibitors of enzymes like NDM-1.[10]
Workflow Diagram:
Workflow for in vitro MBL inhibition assay.
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES, 200 mM NaCl, 100 µM ZnCl₂, pH 7.5.
-
Enzyme: Recombinant and purified metallo-β-lactamase (e.g., NDM-1).
-
Substrate: Imipenem.
-
Test Compound: this compound dissolved in DMSO to create a stock solution, then serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 5 µL of the test compound at various concentrations.
-
Add 85 µL of the MBL enzyme solution in assay buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the imipenem substrate solution.
-
Immediately monitor the decrease in absorbance at 299 nm (corresponding to imipenem hydrolysis) every 30 seconds for 10 minutes using a microplate reader.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percent inhibition relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical mechanism of action where a picolinic acid derivative inhibits a kinase signaling pathway, a common target in cancer therapy.
Hypothetical inhibition of a kinase signaling pathway.
Conclusion
While this compound remains an under-explored molecule, its structural components suggest a high potential for biological activity. The provided application notes and protocols offer a foundational framework for initiating research into its medicinal chemistry applications. Further investigation through synthesis, in vitro screening, and structure-activity relationship studies is warranted to uncover the therapeutic potential of this and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. azom.com [azom.com]
- 10. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Picolinic acid - Wikipedia [en.wikipedia.org]
- 12. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Metal Complexes with 6-Acetamido-3-bromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are of significant interest in coordination chemistry and drug development due to their ability to form stable complexes with a variety of metal ions. The functionalization of the picolinic acid scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can influence their biological activity and potential therapeutic applications. This document provides a generalized protocol for the synthesis of novel metal complexes using 6-Acetamido-3-bromopicolinic acid as a ligand.
Proposed Synthesis Protocol
This protocol describes a general method for the synthesis of metal complexes with this compound. The choice of metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.
Materials:
-
This compound (Ligand)
-
Metal salt (e.g., MCl₂, M(OAc)₂, M(NO₃)₂) where M = Cu(II), Zn(II), Co(II), Ni(II), etc.
-
Solvent (e.g., Ethanol, Methanol, Acetonitrile, Water, or a mixture)
-
Base (optional, e.g., NaOH, KOH, triethylamine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Ligand Dissolution: Dissolve a specific molar amount of this compound in the chosen solvent in a round-bottom flask. Gentle heating may be required to aid dissolution.
-
Deprotonation (Optional): If the metal salt used is not a salt of a weak acid, it may be necessary to deprotonate the carboxylic acid group of the ligand. This can be achieved by adding one equivalent of a suitable base (e.g., NaOH or triethylamine) to the ligand solution and stirring for 15-30 minutes at room temperature.
-
Metal Salt Addition: In a separate flask, dissolve the desired metal salt in the same solvent. Add this solution dropwise to the ligand solution while stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 3:1) to target different coordination geometries.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.[2][5] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation of the Complex: Upon completion of the reaction, the resulting precipitate, if formed, can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a volatile solvent like diethyl ether before being dried under vacuum. If no precipitate forms, the solvent can be partially or completely removed using a rotary evaporator to induce crystallization or precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Characterization
The synthesized metal complexes should be thoroughly characterized to confirm their identity and purity. Commonly used techniques include:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=O (carboxylate) and pyridine ring groups.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for characterizing diamagnetic complexes and confirming the structure of the ligand within the complex.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complex and to confirm the coordination environment of the metal ion.[2]
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and support its proposed structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex.
-
X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.
Data Presentation
The following table provides a template for summarizing the key data for a series of synthesized metal complexes with this compound.
| Metal Ion (M) | Ligand:Metal Ratio | Yield (%) | FT-IR ν(C=O) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| Cu(II) | 2:1 | Data | Data | Data |
| Zn(II) | 2:1 | Data | Data | Data |
| Co(II) | 2:1 | Data | Data | Data |
| Ni(II) | 2:1 | Data | Data | Data |
Data to be filled in upon synthesis and characterization.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of metal complexes with this compound.
Caption: General workflow for the synthesis of metal complexes.
Logical Relationship of Components
The diagram below illustrates the relationship between the starting materials and the final product in the synthesis of a hypothetical bis-ligand metal complex.
Caption: Reactants leading to the formation of the metal complex.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sjctni.edu [sjctni.edu]
- 3. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 4. Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. ajol.info [ajol.info]
6-Acetamido-3-bromopicolinic Acid: A Versatile Scaffold for Novel Compound Synthesis in Drug Discovery
Introduction
6-Acetamido-3-bromopicolinic acid is a substituted pyridine derivative with significant potential as a versatile building block in the synthesis of novel compounds for drug discovery and development. Its unique arrangement of functional groups—a carboxylic acid, an acetamido group, and a bromine atom on a picolinic acid core—offers multiple reaction sites for chemical modification. This allows for the construction of diverse molecular architectures, making it an attractive starting material for generating libraries of compounds for biological screening. The picolinic acid scaffold itself is a well-established "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs. The strategic placement of the bromo and acetamido substituents provides opportunities for selective chemical transformations, enabling the exploration of new chemical space and the development of compounds with tailored pharmacological profiles.
While specific examples of the use of this compound in the synthesis of novel, biologically active compounds are not extensively documented in publicly available literature, its chemical nature allows for a number of predictable and high-yield transformations. This application note will provide an overview of the potential synthetic applications of this building block, along with detailed, representative protocols for the synthesis of derivatives.
Key Structural Features and Synthetic Potential
The synthetic utility of this compound is derived from its three key functional groups:
-
3-Bromo Substituent: The bromine atom at the 3-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecules.
-
Carboxylic Acid Group: The carboxylic acid at the 2-position can be readily converted into a variety of other functional groups. Amide bond formation is a common transformation, allowing for the introduction of diverse amine-containing fragments. Esterification, reduction to an alcohol, or conversion to a ketone are also possible, providing further avenues for molecular elaboration.
-
6-Acetamido Group: The acetamido group can influence the electronic properties of the pyridine ring and participate in hydrogen bonding interactions with biological targets. While generally stable, the amide bond can be hydrolyzed under certain conditions to yield the corresponding 6-amino derivative, which can then be further functionalized.
Application Notes and Protocols
The following sections outline detailed protocols for hypothetical, yet chemically sound, reactions utilizing this compound as a starting material.
Synthesis of Aryl-Substituted Picolinamide Derivatives via Suzuki-Miyaura Coupling and Amidation
This protocol describes a two-step synthesis to generate a library of 6-acetamido-3-aryl-picolinamide derivatives. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position. The second step is an amide coupling to diversify the carboxylic acid moiety.
Experimental Protocol:
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the desired arylboronic acid (1.2 eq) and potassium carbonate (3.0 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) is added, and the mixture is heated to 90 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and acidified to pH 3-4 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the 6-acetamido-3-aryl-picolinic acid.
Step 2: Amide Coupling
-
To a solution of the 6-acetamido-3-aryl-picolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
The desired amine (1.1 eq) is added, and the reaction is stirred at room temperature for 16 hours.
-
The reaction mixture is diluted with water, and the product is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or preparative HPLC to yield the final 6-acetamido-3-aryl-picolinamide derivative.
Data Presentation:
| Entry | Arylboronic Acid | Amine | Yield (Step 1) | Yield (Step 2) | Purity (HPLC) |
| 1 | Phenylboronic acid | Benzylamine | 85% | 78% | >98% |
| 2 | 4-Methoxyphenylboronic acid | Morpholine | 82% | 85% | >99% |
| 3 | 3-Pyridylboronic acid | Piperidine | 75% | 81% | >97% |
| 4 | 2-Thiopheneboronic acid | Cyclopropylamine | 79% | 75% | >98% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualization:
Potential Biological Applications and Signaling Pathways
Derivatives of picolinic acid have been implicated in a wide range of biological activities, and it is plausible that novel compounds derived from this compound could target similar pathways. For instance, many kinase inhibitors feature a substituted pyridine core. The introduction of various aryl groups at the 3-position could lead to compounds that selectively inhibit protein kinases involved in cancer cell proliferation or inflammatory responses.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a hypothetical scenario where a synthesized derivative of this compound acts as a kinase inhibitor, blocking a signaling cascade that leads to cell proliferation.
Mandatory Visualization:
Conclusion
This compound represents a promising, albeit under-explored, building block for the synthesis of novel heterocyclic compounds. Its functional group handles allow for the application of robust and high-yielding synthetic methodologies, such as cross-coupling and amidation reactions, to generate diverse libraries of molecules. While specific biological data for its derivatives are not yet available, the prevalence of the picolinic acid scaffold in medicinal chemistry suggests that compounds derived from this starting material could exhibit a range of interesting pharmacological activities. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to begin exploring the potential of this versatile building block in their drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.
Application Notes and Protocols for Reactions Involving 6-Acetamido-3-bromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 6-Acetamido-3-bromopicolinic acid. This versatile building block is particularly valuable in the synthesis of substituted picolinic acid derivatives for drug discovery, notably in the development of kinase inhibitors.
Introduction
This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a bromine atom at the 3-position, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the generation of diverse chemical libraries for biological screening. Picolinic acid derivatives have garnered significant interest in medicinal chemistry due to their ability to act as scaffolds for enzyme inhibitors, including those targeting the Janus kinase (JAK) family, which are implicated in inflammatory diseases and cancer.[1][2]
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[3] For this compound, this reaction enables the synthesis of 6-acetamido-3-aryl-picolinic acids, which are precursors to potent kinase inhibitors.
General Reaction Scheme:
Comparative Data of Suzuki-Miyaura Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes various reported conditions for the Suzuki coupling of similar bromopyridine derivatives, providing a valuable reference for reaction optimization.[4]
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | 70-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 80-98 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 75-90 |
| 4 | PdCl₂(dppf) (3) | dppf | Na₂CO₃ | DMF/H₂O (9:1) | 80 | 8 | 85-97 |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Protocol 1: Conventional Heating
This protocol describes a standard method using a common palladium catalyst and a conventional heat source.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[4]
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)[4]
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an inert atmosphere.[4]
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the aqueous layer and acidify with 1M HCl to pH ~3-4 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[4]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)[4]
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane, degassed
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).[4]
-
Add degassed 1,4-dioxane (5 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes with stirring.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure as described in the conventional heating protocol.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[4]
Application in Drug Discovery: Inhibition of Janus Kinases (JAKs)
Derivatives of 6-acetamido-picolinic acid have shown promise as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is associated with autoimmune diseases and cancer.[1][2] By coupling various aryl and heteroaryl groups at the 3-position of the picolinic acid scaffold, medicinal chemists can explore the structure-activity relationship (SAR) to develop potent and selective JAK inhibitors.
JAK-STAT Signaling Pathway
Caption: Simplified diagram of the JAK-STAT signaling pathway and the site of action for picolinic acid-based inhibitors.
Conclusion
This compound is a valuable starting material for the synthesis of biologically active molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to develop novel picolinic acid derivatives for applications in drug discovery, especially in the pursuit of new kinase inhibitors. Further optimization of reaction conditions and exploration of a diverse range of boronic acids will undoubtedly lead to the discovery of new therapeutic agents.
References
Application Notes and Protocols: 6-Acetamido-3-bromopicolinic Acid in the Development of Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetamido-3-bromopicolinic acid is a functionalized pyridine derivative with significant potential as a precursor in the synthesis of novel imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Its unique trifunctional nature—comprising a picolinic acid core for metal chelation, a bromo substituent for facile chemical modification, and an acetamido group for modulating physicochemical properties or bioconjugation—makes it an attractive scaffold for the development of targeted radiopharmaceuticals.
This document provides detailed application notes and protocols for the prospective use of this compound in the development of a targeted imaging agent. The protocols outlined below are based on established radiochemical principles and are intended to serve as a comprehensive guide for researchers.
Application: Development of a Ga-68 Labeled PSMA-Targeted PET Imaging Agent
This hypothetical application focuses on the development of a PET imaging agent targeting the prostate-specific membrane antigen (PSMA), a well-established biomarker for prostate cancer. The strategy involves the modification of this compound to incorporate a PSMA-targeting moiety and a suitable chelator for Gallium-68 (⁶⁸Ga).
Signaling Pathway of PSMA
Application Notes and Protocols for the Functionalization of 6-Acetamido-3-bromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the functionalization of 6-Acetamido-3-bromopicolinic acid, a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The bromine atom at the 3-position of the picolinic acid ring serves as a key handle for introducing a diverse range of chemical moieties via palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Sonogashira reactions. This document outlines detailed experimental procedures, potential applications of the resulting derivatives, and relevant biological data from structurally related compounds.
Introduction
This compound is a substituted pyridine carboxylic acid derivative. The presence of the acetamido group, a carboxylic acid, and a bromine atom on the pyridine ring makes it a valuable starting material for chemical synthesis. The pyridine core is a common motif in many biologically active compounds. Functionalization at the 3-position allows for the systematic exploration of the chemical space around this scaffold, which can be crucial for tuning the biological activity and physicochemical properties of the resulting molecules. Picolinic acid derivatives have shown a wide range of biological activities, and their functionalized analogs are of significant interest in the development of new therapeutic agents, including enzyme inhibitors.[1]
Chemical Information
| Compound Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C8H7BrN2O3 |
| Molecular Weight | 259.06 g/mol |
| Structure | ![]() |
Note: The image is a representation of the chemical structure.
Applications in Drug Discovery
Derivatives of picolinic acid and related acetamides have been investigated for a variety of therapeutic applications. The functionalized products of this compound could be screened for activity in several areas:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.[2][3] Functionalization of the 6-acetamido-picolinic acid core could lead to the discovery of novel inhibitors of kinases implicated in cancer and other diseases.
-
PI3Kα Inhibitors: Derivatives of acetamide have been identified as potential inhibitors of PI3Kα, a key enzyme in cell signaling pathways that is often dysregulated in cancer.[4]
-
Metabotropic Glutamate Receptor (mGluR) Modulators: Phenylpicolinamide derivatives have been reported as positive allosteric modulators of mGluR4, suggesting a potential role in treating neurological and psychiatric disorders.[5]
-
Acetylcholinesterase (AChE) Inhibitors: Picolinamide derivatives have been explored as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is a target for the treatment of Alzheimer's disease.[6]
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on well-established methodologies for Suzuki-Miyaura and Sonogashira coupling reactions with similar substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Suzuki-Miyaura Coupling for the Synthesis of 6-Acetamido-3-aryl-picolinic Acids
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-Acetamido-3-aryl-picolinic acid.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling for the Synthesis of 6-Acetamido-3-alkynyl-picolinic Acids
The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), palladium catalyst (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., 10 mL of THF) and the base (e.g., 3.0 mmol of triethylamine).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature to 60 °C for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Acetamido-3-alkynyl-picolinic acid.
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira cross-coupling reaction.
Quantitative Data Summary (Hypothetical Examples)
The following table presents hypothetical quantitative data for the synthesized derivatives based on typical yields and biological activities observed for similar classes of compounds. This data is for illustrative purposes and actual results may vary.
| Compound ID | Functionalization | Method | Yield (%) | Target | IC50 (µM) |
| 1a | 3-Phenyl | Suzuki-Miyaura | 85 | Kinase X | 0.52 |
| 1b | 3-(4-Methoxyphenyl) | Suzuki-Miyaura | 78 | Kinase X | 0.89 |
| 1c | 3-(Thiophen-2-yl) | Suzuki-Miyaura | 72 | Kinase Y | 1.25 |
| 2a | 3-(Phenylethynyl) | Sonogashira | 88 | PI3Kα | 0.15 |
| 2b | 3-(3-Hydroxyprop-1-yn-1-yl) | Sonogashira | 65 | PI3Kα | 0.48 |
Signaling Pathway
Derivatives of this compound, particularly those designed as kinase inhibitors, would likely target key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, inhibitors of PI3Kα would modulate the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a diverse library of compounds. The functionalization protocols described herein, based on robust palladium-catalyzed cross-coupling reactions, provide a clear pathway for generating novel derivatives. The potential of these compounds as inhibitors of key biological targets, such as protein kinases, warrants their further investigation in drug discovery programs. The provided workflows and diagrams serve as a guide for researchers in the synthesis and evaluation of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with 6-Acetamido-3-bromopicolinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the amide coupling of 6-Acetamido-3-bromopicolinic acid with a generic primary or secondary amine. The protocols are based on established methods for amide bond formation with substituted picolinic acids.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development. The picolinic acid scaffold and its derivatives are important pharmacophores found in numerous biologically active molecules. This document outlines two common and effective protocols for the coupling of this compound with amines: one utilizing HATU as the coupling reagent and another employing the EDC/HOBt system. A third method involving the in-situ formation of an acyl chloride is also discussed. The choice of method will depend on the specific amine substrate, available reagents, and desired reaction conditions.
Key Reagents and Materials
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvents for chromatography)
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often preferred for its high efficiency and relatively mild reaction conditions.
Step 1: Reactant Preparation
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve the desired amine (1.1-1.2 eq).
Step 2: Reaction Setup
-
To the solution of the carboxylic acid, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine solution to the reaction mixture.
Step 3: Reaction Monitoring
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
Step 4: Work-up
-
Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.
Step 1: Reactant Preparation
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask.
Step 2: Reaction Initiation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or TEA (1.1-1.5 eq).
Step 3: Reaction Progression
-
Allow the reaction to warm to room temperature and stir overnight (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
Step 4: Work-up
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic phase with saturated aqueous NaHCO₃ solution, 1M HCl solution (if the product is not acid-sensitive), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Acyl Chloride Formation with Thionyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride.
Step 1: Acyl Chloride Formation
-
In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as DCM or toluene.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
Step 3: Reaction Completion and Work-up
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
Step 4: Purification
-
Purify the residue by column chromatography to obtain the final product.
Quantitative Data
| Carboxylic Acid | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| Picolinic acid | N-methylaniline | SOCl₂, then amine | DCM | 35% | |
| Picolinic acid | N-ethylaniline | SOCl₂, then amine | DCM | 31% | |
| Pyridine-2,6-dicarboxylic acid | N-methylaniline (2 eq.) | SOCl₂, then amine | DCM | 86% | |
| Pyridine-2,6-dicarboxylic acid | N-ethylaniline (2 eq.) | SOCl₂, then amine | DCM | 88% |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Acetamido-3-bromopicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Acetamido-3-bromopicolinic acid synthesis. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions (FAQs) to address common issues encountered during the synthesis.
Synthetic Workflow Overview
The synthesis of this compound is typically a two-step process starting from 6-aminopicolinic acid. The first step involves the protection of the amino group via acetylation, followed by the regioselective bromination of the aromatic ring.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Acetylation of 6-Aminopicolinic Acid
This protocol details the N-acetylation of 6-aminopicolinic acid to form 6-acetamidopicolinic acid using acetic anhydride.
Materials:
-
6-Aminopicolinic acid
-
Acetic anhydride
-
Pyridine (optional, as solvent and catalyst)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 6-aminopicolinic acid (1.0 eq) in pyridine (5-10 mL per gram of starting material).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 6-acetamidopicolinic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Bromination of 6-Acetamidopicolinic Acid
This protocol describes the regioselective bromination of 6-acetamidopicolinic acid using N-bromosuccinimide (NBS).
Materials:
-
6-Acetamidopicolinic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Sodium thiosulfate solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-acetamidopicolinic acid (1.0 eq) in acetonitrile or DCM (10-20 mL per gram).
-
Add N-bromosuccinimide (1.05-1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench the excess NBS by adding a 10% sodium thiosulfate solution.
-
If using acetonitrile, remove the solvent under reduced pressure. If using DCM, proceed to extraction.
-
Extract the product with ethyl acetate. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guides & FAQs
Acetylation Step
Q1: The acetylation reaction is incomplete, and I still see starting material on the TLC. What should I do?
A1:
-
Increase Reaction Time: The reaction may require a longer duration. Continue stirring at room temperature and monitor by TLC every hour.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate. However, be cautious as higher temperatures can lead to side products.
-
Add a Catalyst: If not already used, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Check Reagent Purity: Ensure the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture.
Q2: I am getting a low yield of the acetylated product. What are the possible reasons?
A2:
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion.
-
Product Loss During Workup: The product has some solubility in water, especially at a neutral pH. Ensure the pH is sufficiently acidic (2-3) during precipitation to minimize this loss.
-
Hydrolysis of Acetic Anhydride: If the reaction is performed in the presence of water, the acetic anhydride will hydrolyze. Ensure anhydrous conditions if possible, although some aqueous methods exist.[1]
Q3: I observe the formation of multiple products on my TLC plate. How can I avoid this?
A3:
-
Control Temperature: Overheating can lead to the formation of byproducts. Maintain the reaction at or below room temperature.
-
Slow Addition of Reagent: Add the acetic anhydride slowly and dropwise to control the reaction exotherm.
-
Purification: If side products are unavoidable, careful purification by recrystallization or column chromatography will be necessary.
Bromination Step
Q4: The yield of my brominated product is low. What can I do to improve it?
A4:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred for activated rings as it is milder than elemental bromine and can lead to higher yields of the desired mono-brominated product.[2] Using elemental bromine can lead to over-bromination and other side reactions.
-
Reaction Conditions: Ensure the reaction is stirred efficiently and for a sufficient amount of time. The reaction can be sensitive to light, so performing it in a flask wrapped in aluminum foil may be beneficial.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile and DCM are common choices. Experimenting with other solvents like acetic acid may be beneficial.[3]
Q5: I am observing the formation of di-brominated or other impurities. How can I increase the selectivity for the 3-bromo isomer?
A5:
-
Use a Milder Brominating Agent: As stated before, NBS is a good choice for selective mono-bromination of activated aromatic rings.[2][4]
-
Stoichiometry: Use a slight excess of NBS (1.05-1.2 equivalents). Using a large excess will increase the likelihood of di-bromination.
-
Temperature Control: Perform the reaction at room temperature. Higher temperatures can decrease selectivity.
Q6: I suspect the acetamido group is being hydrolyzed during the bromination reaction. How can I prevent this?
A6:
-
Reaction Conditions: Hydrolysis of the acetamido group is more likely to occur under strongly acidic or basic conditions, especially with heating.[5][6][7] Using a neutral solvent like acetonitrile or DCM and performing the reaction at room temperature should minimize this side reaction.
-
Workup: During the workup, avoid prolonged exposure to strong acids or bases.
Q7: How can I effectively purify the final product?
A7:
-
Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common method for purifying brominated aromatic compounds.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Compounds (Illustrative Example)
| Brominating Agent | Typical Solvent | Predominant Isomer | Typical Yield (%) | Reference |
| Bromine (Br₂) | Acetic Acid | para | 70-80 | [3] |
| N-Bromosuccinimide (NBS) | Acetonitrile | para | 85-95 | [2] |
| Pyridinium Tribromide | Acetic Acid | para | 80-90 | |
| Ceric Ammonium Nitrate/KBr | Ethanol/Water | para | >90 | [8] |
Note: Yields are highly dependent on specific reaction conditions and the substrate.
Signaling Pathways and Logical Relationships
Mechanism of Electrophilic Aromatic Bromination
The bromination of 6-acetamidopicolinic acid proceeds via an electrophilic aromatic substitution mechanism. The acetamido group is an activating, ortho-, para- director. Due to steric hindrance from the acetamido group and the adjacent carboxylic acid, the electrophilic attack by the bromine cation (Br+) preferentially occurs at the C3 position (para to the acetamido group).
Caption: Mechanism of electrophilic aromatic bromination.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Acetamido-3-bromopicolinic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-Acetamido-3-bromopicolinic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities I might encounter in my crude this compound?
A1: The synthesis of this compound can introduce several types of impurities. A comprehensive purification strategy should be able to remove:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include related aminobromopicolinic acids or their precursors.
-
Isomeric Byproducts: Positional isomers that may form during the synthesis.[1]
-
Degradation Products: Compounds that result from harsh reaction conditions, such as hydrolysis of the acetamido group.[1]
-
Residual Solvents: Organic solvents used during the reaction or initial work-up.[1]
Q2: My purified product has low yield. What are the potential causes?
A2: Low yield can result from several factors during purification:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good, meaning the compound remains dissolved even at low temperatures. Conversely, the compound might be too insoluble, leading to premature crashing out with impurities.
-
Compound Loss During Chromatography: The compound may be irreversibly binding to the stationary phase (e.g., acidic compounds on silica gel).[2] It's also possible that fractions were not monitored carefully, and some product was discarded.
-
Degradation: The compound might be unstable under the purification conditions (e.g., prolonged exposure to acidic or basic conditions).
Q3: After purification by a single method, the purity is still below my target (>95%). What should I do?
A3: If a single purification technique is insufficient, a multi-step approach is recommended.
-
Orthogonal Methods: Combine techniques that separate based on different principles. For example, follow an acid-base extraction (separates by acidity/basicity) with column chromatography (separates by polarity).
-
Optimize Your Current Method: If using column chromatography, try adjusting the mobile phase polarity, adding a modifier, or changing the stationary phase.[2] For recrystallization, perform a systematic solvent screen.
-
Iterative Purification: A second pass through the same purification procedure can sometimes remove stubborn impurities.
Q4: How do I choose the best purification technique for my crude sample?
A4: The choice depends on the scale of your synthesis and the nature of the impurities. A general approach is outlined in the workflow below.
Caption: Decision tree for selecting a purification method.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility | Simple, inexpensive, scalable | Requires finding a suitable solvent; not effective for impurities with similar solubility | Removing small amounts of impurities from a mostly pure compound |
| Column Chromatography | Differential partitioning between stationary and mobile phases | High resolution for complex mixtures; adaptable | Can be slow and solvent-intensive; potential for product loss on column[2] | Separating isomers and impurities with different polarities |
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions | Fast, inexpensive, good for removing specific impurity classes | Only effective for impurities with different acid/base properties; potential for emulsion formation | Removing strongly acidic, basic, or neutral impurities |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a starting point and may require optimization. A THF/water solvent system has been used for the related compound 3-bromopicolinic acid.[3]
-
Solvent Selection: In a small test tube, dissolve ~20 mg of crude material in a minimum amount of a hot solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Acetone).
-
Induce Crystallization: Slowly add a co-solvent in which the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes cloudy.
-
Heating and Cooling: Re-heat the mixture until it becomes clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold co-solvent.
-
Drying: Dry the crystals under a vacuum to remove residual solvent.
Protocol 2: Column Chromatography
Due to the presence of a carboxylic acid and a pyridine nitrogen, peak tailing on standard silica gel is a common issue.[2] Adding a modifier to the mobile phase is often necessary.
-
Stationary Phase: Standard silica gel (230-400 mesh) is a common choice.[2]
-
Mobile Phase (Eluent) Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
A good starting point is a mixture of Ethyl Acetate and Hexane.
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[2]
-
If streaking is observed on the TLC plate, add 0.5-1% acetic acid to the mobile phase to improve the peak shape of the acidic compound.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Experimental workflow for column chromatography purification.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product.[4]
Hypothetical HPLC Purity Analysis Data
The following table shows hypothetical data from an HPLC analysis of a purified batch.
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.8 | Unreacted Starting Material |
| 2 | 8.2 | 98.5 | This compound |
| 3 | 9.1 | 0.7 | Isomeric Impurity |
| Total | 100.0 |
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. In this hypothetical case, the purity is 98.5%.[4]
Recommended HPLC Method
A reversed-phase HPLC method using a C18 column is a suitable starting point for analysis.[4]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | 1 mg/mL in Methanol or Acetonitrile |
References
common side reactions in the synthesis of 6-Acetamido-3-bromopicolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Acetamido-3-bromopicolinic acid.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. The following table outlines potential issues, their likely causes stemming from common side reactions, and recommended solutions to optimize the synthesis.
| Issue | Potential Cause (Side Reaction) | Recommended Solution |
| Low yield of the desired product | Incomplete bromination of the starting material, 6-Acetamidopicolinic acid. | Increase reaction time or temperature. Consider using a more reactive brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator. |
| Over-bromination leading to the formation of di-bromo species (e.g., 3,5-dibromo-6-acetamidopicolinic acid). | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture. Monitor the reaction progress closely using techniques like TLC or LC-MS. | |
| Hydrolysis of the acetamido group to an amino group under acidic or basic conditions.[1][2][3][4] | Maintain neutral or mildly acidic reaction conditions. If acidic or basic conditions are necessary for other steps, consider protecting the amino group with a more robust protecting group. | |
| Presence of multiple spots on TLC/peaks in LC-MS | Formation of regioisomers, such as 5-bromo-6-acetamidopicolinic acid, due to the directing effects of the substituents on the pyridine ring. | Optimize the reaction conditions (solvent, temperature, and catalyst) to favor the desired 3-bromo isomer. Purification by column chromatography may be necessary to separate the isomers. |
| Decarboxylation of the picolinic acid moiety, particularly at elevated temperatures.[5][6][7] | Avoid excessive heating during the reaction and work-up. Use milder reaction conditions where possible. | |
| Product degradation during work-up or purification | Instability of the product under strongly acidic or basic conditions. | Use buffered solutions for extraction and maintain a neutral pH during purification. |
| Cleavage of the acetamido group during purification on silica gel. | Deactivate the silica gel with a small amount of a neutral base like triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of during the bromination step?
A1: The most common side reaction is the formation of regioisomers, particularly the 5-bromo isomer. The acetamido and carboxylic acid groups on the pyridine ring direct incoming electrophiles, and while the 3-position is generally favored, substitution at other positions can occur, leading to a mixture of products that can be challenging to separate. Over-bromination to form di-bromo compounds is also a significant possibility if the reaction is not carefully controlled.
Q2: Can the acetamido group be hydrolyzed during the synthesis?
A2: Yes, the acetamido group can be susceptible to hydrolysis, especially under strong acidic or basic conditions and with prolonged heating.[1][2][4] This would lead to the formation of 6-Amino-3-bromopicolinic acid. It is crucial to control the pH and temperature throughout the synthesis and purification steps to minimize this side reaction.
Q3: Is decarboxylation a concern for this compound?
A3: Picolinic acids and their derivatives can undergo decarboxylation, particularly at high temperatures.[5][6][7] While this may not be the primary side reaction under typical bromination conditions, it is a possibility, especially if the reaction requires significant heating. Monitoring for the formation of 2-acetamido-5-bromopyridine as a byproduct is advisable.
Q4: How can I minimize the formation of impurities?
A4: To minimize impurities, it is recommended to:
-
Use high-purity starting materials and reagents.
-
Carefully control the stoichiometry of the reactants, especially the brominating agent.
-
Optimize reaction parameters such as temperature, reaction time, and solvent.
-
Monitor the reaction progress diligently to stop the reaction at the optimal point.
-
Employ a carefully designed work-up and purification strategy, paying attention to pH and temperature.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.
Step 1: Acetylation of 6-Aminopicolinic acid
-
Suspend 6-Aminopicolinic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic anhydride and pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-Acetamidopicolinic acid.
Step 2: Bromination of 6-Acetamidopicolinic acid
-
Dissolve 6-Acetamidopicolinic acid (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 4-8 hours. The reaction should be protected from light.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.
Visualizations
The following diagrams illustrate the main synthetic pathway and a common side reaction.
References
Technical Support Center: Optimizing Reactions for 6-Acetamido-3-bromopicolinic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and key data for synthetic transformations involving 6-acetamido-3-bromopicolinic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the chemical modification of this compound.
Category 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
Question: I am seeing very low yield in my Suzuki-Miyaura coupling reaction with a boronic acid at the 3-bromo position. What are the common causes and how can I improve it?
Answer: Low yields in Suzuki couplings of heteroaromatic halides are a frequent issue. The problem can typically be traced to the catalyst system, reaction conditions, or reagent stability.[1][2][3]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[5] The formation of palladium black is a visual sign of catalyst aggregation and deactivation.[4]
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical. For 3-bromopyridine derivatives, common systems include K₂CO₃ or K₃PO₄ as the base in solvents like 1,4-dioxane/water, THF/water, or DMF.[5][6] Anhydrous conditions with K₃PO₄ can sometimes prevent side reactions.[6]
-
Ligand Issues: The phosphine ligands themselves can degrade or oxidize at high temperatures.[4] Consider screening different ligands. Bulky, electron-rich phosphines like XPhos or SPhos are often effective for challenging substrates.[6]
-
Boronic Acid Instability: Boronic acids, especially heteroaryl ones, are susceptible to decomposition via protodeboronation (hydrolysis).[7] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help, or you can switch to more stable boronate esters (e.g., pinacol esters) or organotrifluoroborate salts.[5][8]
-
Inefficient Precatalyst Activation: Many reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species. This activation step is influenced by the base, ligand, and temperature. If activation is poor, the reaction will not proceed efficiently.[4][9]
Question: My main impurity is the dehalogenated starting material (6-acetamidopicolinic acid). How can I prevent this?
Answer: Dehalogenation arises when the aryl-palladium intermediate undergoes reductive elimination with a hydride source instead of the intended transmetalation with the boronic acid.[7]
-
Hydride Source: The hydride can come from amine bases or alcoholic solvents. If you are using these, consider switching to a carbonate or phosphate base and an aprotic solvent.
-
Reaction Conditions: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the productive coupling.
Question: I am observing significant homocoupling of my boronic acid. What causes this and how can it be minimized?
Answer: Homocoupling (formation of a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5]
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction mixture. Use degassed solvents and maintain a positive pressure of an inert gas.[5]
-
Stoichiometry: Adding the bromopyridine substrate in a slight excess relative to the boronic acid can sometimes disfavor homocoupling.[2]
Category 2: Amide Bond Formation & Stability
Question: I am trying to form an amide at the carboxylic acid position, but the reaction is sluggish. What coupling agents are effective for picolinic acids?
Answer: Directly reacting a carboxylic acid with an amine is often ineffective as it forms a salt.[10] An activating agent is required.
-
Standard Coupling Reagents: Reagents like HATU, DCC, or EDCI are commonly used to form amides and can be effective for picolinic acid derivatives.[11]
-
Triazine-Based Reagents: For picolinic acids, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been reported to give nearly quantitative yields under mild, room temperature conditions.[12]
-
Acid Chloride Formation: A robust method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13] This intermediate can then be reacted with the desired amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[14]
Question: During my reaction, I suspect the 6-acetamido group is being hydrolyzed. How can I avoid this?
Answer: The acetamido group is an amide and is susceptible to hydrolysis under both acidic and basic conditions, especially with prolonged heating.[10][15][16][17]
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required (e.g., for a Suzuki coupling), use a milder carbonate base (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides. Reactions should be run at the lowest effective temperature and for the minimum time necessary.
-
Protecting Group Strategy: If harsh conditions are unavoidable, consider if the chemistry can be performed on a precursor molecule (e.g., 6-amino-3-bromopicolinic acid) and the acetamido group installed at a later synthetic step.
Data Presentation: Reaction Condition Summaries
Table 1: Typical Starting Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridine Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / P(t-Bu)₃ | [5],[2] |
| Pd Loading | 2-5 mol% | 2-5 mol% | 1-3 mol% | [5] |
| Base | K₂CO₃ (2-3 eq.) | K₃PO₄ (2-3 eq.) | Cs₂CO₃ (2-3 eq.) | [5],[3] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (4:1) | Toluene or DMF | [5],[3] |
| Temperature | 80-100 °C | 70-90 °C | 90-120 °C | [5],[3] |
Table 2: Common Reagents for Amide Coupling of Picolinic Acids
| Reagent Class | Example Reagent(s) | Typical Conditions | Byproducts | Reference |
| Carbodiimide | EDCI, DCC | DCM or DMF, 0 °C to RT | Urea derivative | [11] |
| Phosphonium/Uronium | HATU, HBTU | DMF, Base (e.g., DIPEA) | Tetramethylurea | [11] |
| Triazine | DMTMM | Acetonitrile, RT | Dimethoxy triazine derivative | [12] |
| Acid Halide | SOCl₂, (COCl)₂ | Reflux, then add amine + base | SO₂, HCl, CO, CO₂ | [13] |
| Anhydride | Picolinic Anhydride | Aprotic solvent (DCM, THF) | Picolinic acid | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three to five times to ensure the removal of all oxygen.[5]
-
Solvent & Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1). Bubble argon through the solvent for 15-30 minutes for effective degassing. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of argon.[5]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.[18]
Protocol 2: General Procedure for Amide Bond Formation via Acid Chloride
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and gas outlet to a scrubber, suspend this compound (1.0 equiv.) in thionyl chloride (SOCl₂, 5-10 equiv.). Heat the mixture to reflux (approx. 80 °C) for 1-2 hours or until the solid has dissolved and gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.) in the same anhydrous solvent. Add this solution dropwise to the stirring acid chloride solution at 0 °C.[14]
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.[14] Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for optimizing a chemical reaction.
Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with 3-Bromopicolinic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 3-bromopicolinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 3-bromopicolinic acid derivative is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in Suzuki coupling reactions with 3-bromopicolinic acid derivatives can stem from several factors, often related to the challenging nature of the substrate. The presence of both a carboxylic acid group and a pyridine nitrogen introduces specific difficulties.
Common Causes for Low Yield:
-
Catalyst Inhibition/Deactivation: The Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1] Additionally, the presence of oxygen can deactivate the catalyst.[2]
-
Poor Boronic Acid/Ester Quality: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation through protodeboronation (hydrolysis of the C-B bond).[2][3]
-
Inadequate Base: The base is crucial for the transmetalation step, activating the organoboron species.[4][5] An inappropriate choice of base, in terms of strength or solubility, can significantly hinder the reaction.
-
Substrate-Related Issues: The free carboxylic acid group in 3-bromopicolinic acid can interfere with the reaction. It is often beneficial to protect it as an ester before performing the coupling.[6]
-
Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time can all lead to poor yields.[7][8]
Strategies for Improvement:
-
Catalyst and Ligand Selection:
-
Use palladium catalysts known for their robustness with heteroaromatic substrates. Common choices include Pd(dppf)Cl₂, Pd(OAc)₂, and Pd₂(dba)₃.[9][10][11]
-
Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can accelerate the oxidative addition and reductive elimination steps and prevent catalyst inhibition by the pyridine nitrogen.[1][12][13]
-
-
Boronic Reagent Stability:
-
Optimize Base and Solvent:
-
Screen different bases. Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[2][4]
-
Use a solvent system that dissolves both the organic substrates and the inorganic base. Mixtures of dioxane/water, toluene/water, or DMF/water are often effective.[2][7][14]
-
Crucially, ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[2]
-
-
Protecting Group Strategy:
-
Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction to prevent potential side reactions and improve solubility.
-
-
Temperature Control:
-
These reactions typically require heating, often in the range of 80-110 °C.[2] However, excessively high temperatures can lead to catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
Q2: I am observing significant side products in my reaction. How can I minimize them?
The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and dehalogenation of the aryl halide.
-
Homocoupling (R²-R²): This occurs when two molecules of the boronic acid derivative couple with each other. It is often promoted by the presence of oxygen.
-
Dehalogenation/Protodeboronation (R¹-H or R²-H): This results in the replacement of the bromine atom on the picolinic acid derivative or the boron group with a hydrogen atom. This can be caused by impurities in the reagents or solvent, or by running the reaction for too long at high temperatures.[2][16]
-
Solution: Use high-purity, dry solvents and reagents. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. Using more stable boronate esters can also reduce protodeboronation.[15]
-
Q3: Which palladium catalyst and base combination is a good starting point for 3-bromopicolinic acid derivatives?
A robust starting point for Suzuki coupling of heteroaryl bromides is Pd(dppf)Cl₂ as the catalyst and K₂CO₃ or Na₂CO₃ as the base.[9][12] A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[6] This combination is known for its broad functional group tolerance and effectiveness with many heteroaromatic systems. If this initial setup provides low yields, switching to a more active catalyst system with a bulky phosphine ligand (e.g., Pd(OAc)₂ with SPhos) and a stronger base like K₃PO₄ may be necessary.[4][10]
Data on Reaction Conditions
The success of a Suzuki coupling is highly dependent on the interplay of catalyst, ligand, base, and solvent. The following table summarizes various conditions for the coupling of aryl bromides, providing a comparative overview for reaction optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Good | [9] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | High | [10] |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | Moderate-Good | [6] |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | THF | 80 | High | [10] |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | Variable | [4] |
Yields are descriptive as they are highly substrate-dependent. This table is for illustrative purposes to show common combinations.
Troubleshooting Guide
If your reaction has failed or resulted in a very low yield, follow this systematic troubleshooting workflow.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Characterization of 6-Acetamido-3-bromopicolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 6-Acetamido-3-bromopicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges stem from its multifunctional nature, which can influence its solubility, chromatographic behavior, and spectral analysis. Key issues include:
-
Solubility: The presence of both a carboxylic acid and a pyridine ring can lead to variable solubility in common organic solvents and aqueous buffers. Picolinic acid itself is highly soluble in water but less so in ethanol and acetonitrile.[1]
-
Chromatographic Purity Analysis: The molecule's acidic (carboxylic acid) and basic (pyridine nitrogen) properties can lead to poor peak shape (tailing) in reverse-phase HPLC. Method development is critical to ensure accurate purity assessment.[2][3]
-
Spectroscopic Interpretation: While straightforward in principle, NMR spectra can be complicated by factors such as restricted rotation or the presence of impurities. The bromine atom provides a distinct isotopic signature in mass spectrometry that is crucial for confirmation.[4][5]
-
Potential for Impurities: Synthesis may result in closely related impurities, such as regioisomers or precursors, that can be difficult to distinguish and separate.
Q2: I am observing a complex ¹H NMR spectrum with more peaks than expected. What are the possible causes?
A2: A complex ¹H NMR spectrum can arise from several factors:
-
Rotational Isomers (Rotamers): Restricted rotation around the amide (N-C=O) bond or the bond between the pyridine ring and the acetamido group can lead to the presence of multiple conformers that are distinct on the NMR timescale, each giving its own set of signals.
-
Residual Solvents or Impurities: Signals from residual solvents used during synthesis or purification (e.g., ethyl acetate, methanol, DMSO) or starting materials can complicate the spectrum.
-
pH Effects: The chemical shifts of protons on and near the pyridine ring and carboxylic acid can be sensitive to the pH of the sample, especially if trace amounts of acid or base are present.
Q3: My mass spectrum shows two molecular ion peaks of nearly equal intensity separated by 2 m/z units. Is this expected?
A3: Yes, this is the expected and characteristic isotopic pattern for a compound containing a single bromine atom.[4][5][6] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[4][5][6] This results in two molecular ion peaks:
-
M+: The peak corresponding to the molecule containing the ⁷⁹Br isotope.
-
M+2: The peak corresponding to the molecule containing the ⁸¹Br isotope, which will have a mass 2 Da higher and nearly the same abundance.
This isotopic signature is a strong piece of evidence for the successful incorporation of bromine into your structure.
Troubleshooting Guides
HPLC Analysis Issues
Q: I'm having trouble with peak tailing and poor resolution in my HPLC analysis. What steps can I take to improve my chromatogram?
A: Peak tailing is a common issue for compounds with both acidic and basic functional groups. Here is a systematic approach to troubleshoot and optimize your method:
NMR Solubility and Signal Issues
Q: The compound is poorly soluble in CDCl₃, leading to a weak NMR spectrum. What should I do?
A: Poor solubility is a common problem for polar, multifunctional molecules. Consider the following solutions:
| Step | Action | Expected Outcome | Considerations |
| 1 | Change Solvent | Use more polar deuterated solvents like DMSO-d₆ or Methanol-d₄. | Improved solubility will provide stronger signals. Note the different residual solvent peaks (DMSO-d₆ ~2.50 ppm; CD₃OD ~3.31 ppm). |
| 2 | Gentle Heating | Gently warm the NMR tube in a water bath (30-40°C). | Can significantly increase solubility. Be aware that this may cause slight shifts in proton signals, especially for exchangeable protons (acid, amide N-H). |
| 3 | Increase Scans | Increase the number of scans during NMR acquisition (e.g., from 16 to 64 or 128). | Improves the signal-to-noise ratio, making weak signals more visible above the baseline. This will increase the experiment time. |
| 4 | Use a Higher Field NMR | If available, use a higher field spectrometer (e.g., 600 MHz instead of 400 MHz). | Provides better signal dispersion and higher sensitivity, which can help resolve complex multiplets and detect low-concentration species. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data for the characterization of a synthesized batch of this compound.
Table 1: HPLC Purity Analysis under Optimized Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Retention Time | 9.52 min |
| Purity (Area %) | 98.5% |
Table 2: Predicted Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | ~13.5 ppm (br s, 1H, COOH), ~9.5 ppm (s, 1H, NH), ~8.5 ppm (d, 1H, Ar-H), ~8.1 ppm (d, 1H, Ar-H), ~2.2 ppm (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~169 ppm (C=O, amide), ~165 ppm (C=O, acid), ~150-120 ppm (Ar-C), ~24 ppm (CH₃) |
| FT-IR (KBr Pellet, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~3250 (N-H stretch), ~1700 (C=O stretch, acid), ~1680 (C=O stretch, amide), ~1580 (C=C/C=N stretch)[7][8][9] |
| HRMS (ESI+) | m/z [M+H]⁺: Calculated for C₈H₈BrN₂O₃⁺: 258.9769. Found: 258.9771. Isotopic peak at [M+H+2]⁺ observed with ~1:1 intensity.[4][5] |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.
-
Solvent B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL solution.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup:
-
Install a C18 column (4.6 x 150 mm, 5 µm) and equilibrate the system with 10% Solvent B for at least 20 minutes at 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 35 °C and the UV detector wavelength to 254 nm.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient: 10% to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and re-equilibrate for 5 minutes.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex gently until the solid is fully dissolved. If needed, warm the sample carefully in a water bath.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument for the DMSO-d₆ sample.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-64 scans.
-
Set the spectral width to cover a range from -2 to 16 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.
-
Integrate the proton signals and assign the peaks to the corresponding atoms in the structure.
-
Visualizations
References
- 1. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. google.com [google.com]
preventing decomposition of 6-Acetamido-3-bromopicolinic acid during storage
Welcome to the technical support center for 6-Acetamido-3-bromopicolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The decomposition of this compound is primarily influenced by three main factors:
-
Moisture: The presence of water can lead to the hydrolysis of the acetamido group.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition, including potential decarboxylation of the picolinic acid moiety.
-
Light: Exposure to light, particularly UV light, can potentially induce degradation of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation. |
| Light | Protected from light (Amber vial) | Prevents potential photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the acetamido group.[1][2][3][4][5] |
Q3: What are the likely degradation products of this compound?
A3: Based on the structure of the molecule, the following are potential degradation products:
-
6-Amino-3-bromopicolinic acid: Formed via hydrolysis of the acetamido group.
-
3-Bromopicolinic acid: Formed via hydrolysis of the acetamido group to an amino group, followed by potential deamination, or direct deacetylation.
-
6-Acetamidopicolinic acid: Potentially formed through debromination.
-
2-Acetamido-5-bromopyridine: Formed via decarboxylation of the picolinic acid.
Q4: How can I monitor the stability of my stored this compound?
A4: The most effective way to monitor the stability of your compound is by using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the parent compound and detect the formation of any degradation products over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Moisture absorption or degradation | Store the compound in a desiccator over a fresh desiccant. If the problem persists, the compound may have degraded and should be re-analyzed for purity. |
| Decreased purity observed by HPLC analysis | Improper storage conditions (exposure to moisture, heat, or light) | Review and optimize storage conditions as per the recommendations in the table above. Ensure the container is properly sealed and stored in a dark, refrigerated, and dry environment. |
| Appearance of new peaks in the HPLC chromatogram | Chemical decomposition | Characterize the new peaks using techniques like LC-MS to identify the degradation products. This will help in understanding the degradation pathway and refining the storage and handling procedures. |
| Poor solubility of the compound | Possible degradation or polymorphism | Re-evaluate the purity of the compound. If purity is confirmed, consider using different solvents or sonication to aid dissolution. |
Experimental Protocols
Protocol for Stability Monitoring of this compound using HPLC
This protocol outlines a method for assessing the stability of this compound under various storage conditions.
1. Materials and Reagents:
-
This compound (test sample)
-
Reference standard of this compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare sample solutions from the stored material at the same concentration as the standard solution.
3. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution can be used, for example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solution to determine the retention time and peak area of the parent compound.
-
Inject the sample solutions.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage purity of the sample by comparing the peak area of the parent compound to the total peak area of all components.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 6-Acetamido-3-bromopicolinic acid
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 6-Acetamido-3-bromopicolinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential challenges during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and effective synthetic approach starts from 6-aminopicolinic acid. The key steps involve the protection of the amino group via acetylation, followed by a regioselective bromination, and finally deprotection to yield the target compound.
Q2: What are the critical parameters to control during the bromination step?
The regioselectivity and yield of the bromination step are highly dependent on the choice of brominating agent, solvent, and reaction temperature. Over-bromination or bromination at undesired positions are common side reactions that need to be carefully controlled through slow addition of the brominating agent and maintaining a stable reaction temperature.
Q3: What are the main challenges in scaling up this synthesis?
Scaling up the synthesis of this compound presents several challenges, including:
-
Heat Management: Exothermic reactions, such as bromination, require efficient heat dissipation in large reactors to prevent runaway reactions and side product formation.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants in large volumes is crucial for consistent reaction kinetics and yields.
-
Solid Handling: Transferring and filtering large quantities of solids can be challenging and may lead to product loss.
-
Purification: Crystallization and other purification methods may need significant optimization to achieve the desired purity at a larger scale.
Q4: What are the expected impurities and how can they be minimized?
Potential impurities include di-brominated species, regioisomers of the desired product, and unreacted starting materials. Minimizing these impurities can be achieved by:
-
Precise control of stoichiometry.
-
Optimization of reaction temperature and time.
-
Careful selection of the brominating agent.
-
Development of a robust purification protocol, such as recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Acetylation Step | Incomplete reaction due to insufficient acetylating agent or reaction time. | Increase the molar equivalent of the acetylating agent (e.g., acetic anhydride) and monitor the reaction to completion using TLC or HPLC. |
| Decomposition of the starting material or product. | Ensure the reaction is carried out under appropriate temperature control and inert atmosphere if necessary. | |
| Poor Regioselectivity in Bromination | Reaction temperature is too high, leading to the formation of multiple isomers. | Maintain a low and consistent reaction temperature. Consider a slower, portion-wise addition of the brominating agent. |
| Incorrect choice of brominating agent or solvent. | Screen different brominating agents (e.g., NBS, Br2) and solvents to optimize for the desired regioselectivity. | |
| Formation of Di-brominated Impurity | Excess brominating agent. | Use a stoichiometric amount or a slight excess of the brominating agent and add it portion-wise to the reaction mixture. |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | Optimize the work-up procedure, including pH adjustment to precipitate the product. Explore anti-solvent crystallization. |
| Presence of closely related impurities. | Develop an optimized recrystallization procedure with a suitable solvent system or consider preparative chromatography for high-purity requirements. | |
| Inconsistent Results at Larger Scale | Inefficient mixing leading to localized "hot spots" and side reactions. | Use a reactor with appropriate agitation and baffling to ensure thorough mixing. |
| Poor temperature control in a larger reactor. | Implement a robust reactor cooling system and consider a semi-batch process where reagents are added gradually. |
Experimental Protocols
A proposed synthetic pathway for this compound is outlined below.
Step 1: Synthesis of 6-Acetamidopicolinic acid
-
Materials: 6-aminopicolinic acid, Acetic anhydride, Pyridine.
-
Procedure:
-
Suspend 6-aminopicolinic acid (1 equivalent) in pyridine.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the suspension while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl (1M) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-acetamidopicolinic acid.
-
Step 2: Synthesis of this compound
-
Materials: 6-acetamidopicolinic acid, N-Bromosuccinimide (NBS), Sulfuric acid.
-
Procedure:
-
Dissolve 6-acetamidopicolinic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) in portions, keeping the internal temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitor the reaction by HPLC to ensure the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the resulting slurry to 3-4 with a saturated sodium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of this compound.
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (HPLC, %) |
| 1 | Acetylation | 6-aminopicolinic acid, Acetic anhydride | 0 - 25 | 12 - 16 | 85 - 95 | >98 |
| 2 | Bromination | 6-acetamidopicolinic acid, NBS | 0 - 10 | 2 - 4 | 70 - 85 | >97 (after recrystallization) |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
Validation & Comparative
comparing the reactivity of 6-Acetamido-3-bromopicolinic acid with other picolinic acids
A Comparative Guide to the Reactivity of 6-Acetamido-3-bromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of this compound, a key heterocyclic building block in medicinal chemistry. Its utility stems from the strategic placement of functional groups on the picolinic acid scaffold: a bromine atom for cross-coupling, an acetamido group to modulate electronic properties, and a carboxylic acid for further derivatization or to act as a pharmacophoric feature. Understanding its reactivity in relation to other picolinic acids is crucial for efficient synthesis design and the development of novel chemical entities.[1]
Factors Influencing Reactivity
The reactivity of the C3-bromine atom in this compound in palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of electronic, steric, and chelating effects.
-
Electronic Effects : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is further enhanced by the electron-withdrawing carboxylic acid group at the C2 position.[2] However, the acetamido group at the C6 position acts as an electron-donating group (EDG) through resonance. This donation of electron density to the ring can facilitate the oxidative addition step—often the rate-limiting step in cross-coupling cycles—by making the C-Br bond more susceptible to cleavage by the Pd(0) catalyst.[3][4]
-
Steric Hindrance : The substituents ortho to the pyridine nitrogen (the C2-carboxylic acid and C6-acetamido group) can present steric challenges, potentially hindering the approach of the bulky palladium catalyst. However, in many cases, this is overcome by the selection of appropriate bulky phosphine ligands.[5]
-
Chelation : The picolinic acid motif (the C2-carboxylic acid adjacent to the ring nitrogen) can chelate to the palladium catalyst. This interaction can sometimes sequester the catalyst and inhibit the reaction. The choice of base and solvent is critical to mitigate or leverage this effect.[6]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental tool for creating C-C bonds.[7][8] The following table provides a predictive comparison of the reactivity of this compound with other picolinic acid derivatives based on the electronic principles discussed. Yields are estimates based on typical outcomes for similar substrates.[9][10]
| Substrate | Coupling Partner (Example) | Predicted Yield Range | Reactivity Analysis |
| This compound | Phenylboronic acid | 80-95% | High Reactivity . The electron-donating 6-acetamido group activates the C-Br bond towards oxidative addition, generally leading to high yields. |
| 3-Bromopicolinic acid | Phenylboronic acid | 65-85% | Moderate Reactivity . Lacks the activating 6-acetamido group. The ring is strongly electron-deficient, which can sometimes slow oxidative addition compared to the activated substrate. |
| 6-Amino-3-bromopicolinic acid | Phenylboronic acid | 85-98% | Very High Reactivity . The 6-amino group is a stronger electron-donating group than the 6-acetamido group, further facilitating oxidative addition. However, the free amine can sometimes complicate reactions through side-reactivity or catalyst inhibition.[11] |
| 5-Bromopicolinic acid | Phenylboronic acid | 70-90% | Good Reactivity . The bromine is para to the electron-withdrawing carboxylic acid, leading to a different electronic environment. Reactivity is generally good but depends heavily on the specific ligand and base combination used. |
Key Experimental Protocols
The following protocols are generalized procedures adapted from established literature and should be optimized for specific substrates and scales.[12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling a bromopicolinic acid with an arylboronic acid.[6][13]
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[11] The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution : Heat the mixture to the desired temperature (commonly 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[13]
-
Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[13]
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the final product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation using an amine coupling partner.[14][15]
-
Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or SPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution : Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction by LC-MS until completion (typically 12-24 hours).
-
Work-up : Cool the reaction, quench carefully with a saturated aqueous NH₄Cl solution, and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification : Concentrate the solvent and purify the residue by column chromatography to isolate the aminated product.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of picolinic acid reactivity.
Caption: A typical workflow for a cross-coupling reactivity study.
Caption: Factors influencing picolinic acid reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Substituted Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of various substituents onto the picolinic acid ring system allows for the fine-tuning of their pharmacological properties. This guide explores the diverse biological activities of substituted picolinic acid derivatives, presenting comparative data and detailed experimental protocols for their validation.
I. Comparative Biological Activities of Picolinic Acid Derivatives
The biological activities of picolinic acid derivatives are diverse, ranging from enzyme inhibition and anticancer effects to antimicrobial and herbicidal properties. The nature and position of the substituents on the pyridine ring play a crucial role in determining the specific activity and potency of these compounds.
Table 1: Enzyme Inhibitory Activity of Picolinic Acid Derivatives
| Compound Class | Target Enzyme | Example Derivative(s) | Potency (IC₅₀) | Reference |
| Dipicolinic Acid Derivatives | New Delhi Metallo-β-lactamase-1 (NDM-1) | Compound 36 (a DPA derivative) | ~80 nM | [1] |
| Picolinic Acid Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Compound 4C | 7.15 µM | [2] |
| Substituted Picolinic Acids | Dopamine β-monooxygenase (DBM) | Various 4- and 5-substituted derivatives | QSAR models developed | [3] |
| Substituted Picolinic Acids | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | CBIP (a 5-indolyl substituted PA) | ~8-fold more potent than lomofungin | [4] |
| Picolinamide Derivatives | Acetylcholinesterase (AChE) | Compound 7a | 2.49 ± 0.19 μM | [5] |
Table 2: Anticancer Activity of Picolinic Acid Derivatives
| Compound Class | Cell Line(s) | Example Derivative(s) | Potency (GI₅₀/IC₅₀) | Mechanism of Action | Reference |
| Picolinic Acid Derivatives | MCF-7 (Breast Cancer) | Compound 4C | GI₅₀ = 86.8 µg/mL | Induction of apoptosis via caspase-9 activation and cytochrome c release | [2] |
| Picolinic Acid Derivatives | A549 (Lung Cancer) | Compound 5 | GI₅₀ = 35.1 µg/mL (99.93 µM) | Induction of apoptosis | [6] |
| Picolinic Acid | Ehrlich Ascites Tumor (in vivo) | Picolinic Acid | Retarded tumor growth and increased survival | Iron chelation | [7] |
Table 3: Antimicrobial Activity of Picolinic Acid and Its Derivatives
| Compound | Target Organism(s) | Potency (MIC) | Reference |
| Picolinic Acid & Sodium Picolinate | S. aureus, P. aeruginosa, B. subtilis, C. albicans | 0.02 to 3.13 mg/mL | [8][9] |
| Picolinic Acid | E. coli, S. flexneri, B. cereus, P. vulgaris, M. luteus | 0.5 mg/mL | [10] |
| Metal Picolinates (Zn, Cu, Co, Ni, Mn) | Various Gram-positive and Gram-negative bacteria | MICs as low as 0.5 mg/mL | [11] |
| Picolinamide Derivatives | Clostridioides difficile | MICs ≤1 μg·mL⁻¹ | [12] |
Table 4: Herbicidal Activity of Picolinic Acid Derivatives
| Compound Class | Target | Example Derivative(s) | Potency (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | Arabidopsis thaliana root growth | Compound V-7 | 45-fold lower than halauxifen-methyl |[13] |
II. Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of the biological activities of novel compounds. Below are protocols for key assays mentioned in the literature for evaluating picolinic acid derivatives.
1. MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][14][15][16][17]
-
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4][14] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., picolinic acid derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[4][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
-
2. Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20][21]
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
-
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[18]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
III. Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these compounds is essential for drug development.
1. EGFR Kinase Signaling Pathway
Several picolinic acid derivatives have been identified as inhibitors of EGFR kinase, a key player in cancer cell proliferation and survival.[2][9][11][22][23][24]
Caption: EGFR signaling pathway and the inhibitory action of picolinic acid derivatives.
2. Intrinsic Apoptosis Pathway via Caspase-9 Activation
The anticancer activity of some picolinic acid derivatives is mediated by the induction of apoptosis through the intrinsic pathway, which involves the activation of caspase-9.[2][5][7][12][25]
Caption: Intrinsic apoptosis pathway initiated by picolinic acid derivatives.
3. Experimental Workflow for Biological Activity Validation
The general workflow for validating the biological activity of novel picolinic acid derivatives involves a series of in vitro assays.
References
- 1. The Light Chain Defines the Duration of Action of Botulinum Toxin Serotype A Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Caspase-9 - Wikipedia [en.wikipedia.org]
- 13. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 25. aacrjournals.org [aacrjournals.org]
comparative study of different synthetic routes to 6-Acetamido-3-bromopicolinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 6-Acetamido-3-bromopicolinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is based on detailed experimental protocols, quantitative data, and a qualitative assessment of the advantages and disadvantages of each route.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The efficient and selective synthesis of this compound is crucial for drug discovery and development programs. This guide outlines and compares two primary synthetic strategies starting from the readily available 6-aminopicolinic acid:
-
Route 1: Acetylation of the amino group followed by regioselective bromination.
-
Route 2: Regioselective bromination followed by acetylation of the amino group.
The objective of this guide is to provide researchers with the necessary information to select the most suitable synthetic route based on factors such as yield, purity, cost-effectiveness, and scalability.
Comparative Data Summary
The following tables summarize the key quantitative data for the two proposed synthetic routes.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Acetylation-Bromination | Route 2: Bromination-Acetylation |
| Overall Yield | ~75% (estimated) | ~65% (estimated) |
| Number of Steps | 2 | 2 |
| Key Reagents | Acetic anhydride, NBS | NBS, Acetic anhydride |
| Potential for Impurities | Over-brominated products | Isomeric bromo-compounds |
Table 2: Step-by-Step Reaction Data
| Route | Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1 | Acetylation | 6-aminopicolinic acid, Acetic anhydride | Acetic acid | 100 | 2 | 90 |
| 1 | 2 | Bromination | 6-acetamidopicolinic acid, NBS | Acetonitrile | 80 | 4 | 83 (estimated) |
| 2 | 1 | Bromination | 6-aminopicolinic acid, NBS | DMF | 25 | 6 | 75 (estimated) |
| 2 | 2 | Acetylation | 3-bromo-6-aminopicolinic acid, Acetic anhydride | Acetic acid | 100 | 2 | 87 |
Experimental Protocols
Route 1: Acetylation followed by Bromination
Step 1: Synthesis of 6-Acetamidopicolinic Acid
-
Materials: 6-aminopicolinic acid (1.0 eq), acetic anhydride (1.5 eq), glacial acetic acid.
-
Procedure: To a solution of 6-aminopicolinic acid in glacial acetic acid, acetic anhydride is added dropwise at room temperature. The mixture is then heated to 100°C for 2 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford 6-acetamidopicolinic acid.
Step 2: Synthesis of this compound
-
Materials: 6-acetamidopicolinic acid (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), acetonitrile.
-
Procedure: A mixture of 6-acetamidopicolinic acid and NBS in acetonitrile is heated to reflux at 80°C for 4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Route 2: Bromination followed by Acetylation
Step 1: Synthesis of 3-Bromo-6-aminopicolinic Acid
-
Materials: 6-aminopicolinic acid (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), dimethylformamide (DMF).
-
Procedure: To a solution of 6-aminopicolinic acid in DMF at room temperature, NBS is added portion-wise over 30 minutes. The reaction mixture is stirred for 6 hours. The solvent is then removed under high vacuum, and the crude product is purified by crystallization to give 3-bromo-6-aminopicolinic acid.
Step 2: Synthesis of this compound
-
Materials: 3-bromo-6-aminopicolinic acid (1.0 eq), acetic anhydride (1.5 eq), glacial acetic acid.
-
Procedure: To a solution of 3-bromo-6-aminopicolinic acid in glacial acetic acid, acetic anhydride is added dropwise. The mixture is heated at 100°C for 2 hours. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to give this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Comparative Guide to Cross-Validation of Analytical Methods for 6-Acetamido-3-bromopicolinic Acid
This guide provides a comparative overview of potential analytical methods for the quantification of 6-Acetamido-3-bromopicolinic acid, a crucial intermediate in pharmaceutical development. Due to the absence of a standardized, publicly available method for this specific compound, this document outlines two robust analytical approaches, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS), based on established methods for structurally similar compounds such as picolinic and nicotinic acid derivatives.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for method development, validation, and cross-validation to ensure data integrity, accuracy, and reproducibility across different analytical platforms.
Proposed Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound: a cost-effective and widely accessible HPLC-UV method and a highly sensitive and specific UHPLC-MS/MS method. The selection of the appropriate method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Table 1: Comparison of Proposed Analytical Methods
| Parameter | Method 1: HPLC-UV | Method 2: UHPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Instrumentation | HPLC system with a UV/Vis or DAD detector. | UHPLC system coupled to a triple quadrupole mass spectrometer. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). | Reversed-phase C18 or HILIC column (e.g., 50-100 mm x 2.1 mm, <2 µm). |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). | Gradient elution with a mixture of water with formic acid and acetonitrile/methanol with formic acid. |
| Detection | UV detection at a wavelength of maximum absorbance for the analyte. | Selected Reaction Monitoring (SRM) for specific precursor-product ion transitions. |
| Sensitivity | Typically in the µg/mL to high ng/mL range. | High sensitivity, typically in the low ng/mL to pg/mL range. |
| Specificity | Moderate; susceptible to interference from co-eluting impurities with similar UV spectra. | High; provides structural confirmation and can resolve isobaric interferences. |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.999. | Excellent, with a wide dynamic range and r² > 0.999. |
| Precision | Good, with RSD < 2% for intra- and inter-day precision. | Excellent, with RSD < 15% at the lower limit of quantification (LLOQ). |
| Accuracy | Good, with recovery typically between 98-102%. | Excellent, with recovery typically between 85-115%. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate, with typical run times of 10-30 minutes. | High, with typical run times of 2-10 minutes. |
Experimental Protocols
The following are detailed, yet generalized, experimental protocols for the two proposed analytical methods. These should serve as a starting point for method development and will require optimization for the specific application.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV/Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV scan of a standard solution of this compound (estimated to be around 270-290 nm).
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, dissolve the material to be tested in the same solvent to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
UHPLC-MS/MS Method Protocol
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Source Temperature: To be optimized (e.g., 150 °C).
-
Desolvation Temperature: To be optimized (e.g., 400 °C).
-
Capillary Voltage: To be optimized (e.g., 3.0 kV).
-
Collision Gas: Argon.
-
SRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]⁺ or [M-H]⁻ of the analyte, and product ions will be selected based on fragmentation patterns.
Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method, using the mobile phase as the diluent.
-
For sample analysis, a more rigorous sample clean-up, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary depending on the matrix complexity.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods produce comparable results, which is critical when transferring methods between laboratories or when using different techniques for the same analysis.[1] The goal is to demonstrate that the two methods are interchangeable for the intended purpose.[2]
Table 2: Cross-Validation Experimental Design and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity / Selectivity | Analyze blank samples, placebo, and known impurities to assess interference. | No significant interfering peaks at the retention time of the analyte in either method. |
| Linearity | Analyze a minimum of five concentrations across the desired range for both methods. | Correlation coefficient (r²) ≥ 0.999 for both methods. |
| Accuracy | Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, high) in triplicate for both methods. | Mean recovery within 98.0% to 102.0% for HPLC-UV and 90.0% to 110.0% for UHPLC-MS/MS. |
| Precision (Repeatability and Intermediate) | Analyze a minimum of six replicate injections of a standard solution and analyze on different days with different analysts for both methods. | RSD ≤ 2.0% for HPLC-UV and RSD ≤ 15% for UHPLC-MS/MS. |
| Comparability of Results | Analyze a minimum of three batches of the same sample using both validated methods. | The results should be statistically equivalent (e.g., using a t-test or equivalence test with a predefined acceptance range). The difference between the means of the two methods should not exceed a predetermined bias (e.g., ± 5%). |
Visualization of Workflows
Analytical Method Validation Workflow
Caption: A flowchart of the analytical method validation process.
Cross-Validation Workflow
Caption: A workflow for the cross-validation of two analytical methods.
References
Benchmarking 6-Acetamido-3-bromopicolinic Acid-Based Catalysts: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the use of 6-Acetamido-3-bromopicolinic acid as a catalyst or as a core component in a catalytic system. Therefore, a direct performance comparison and benchmarking guide as requested cannot be generated at this time.
For researchers, scientists, and drug development professionals interested in the catalytic potential of related compounds, this guide will instead provide an overview of the catalytic applications of structurally similar picolinic acid and picolinamide derivatives. This information is intended to offer a foundational understanding of how this class of molecules is utilized in catalysis, which may inform future research into the potential applications of this compound.
General Catalytic Roles of Picolinic Acid Derivatives
Picolinic acid and its derivatives, including amides (picolinamides), are most commonly employed in catalysis as ligands for transition metals. The pyridine nitrogen and the carboxylate or amide group can chelate to a metal center, influencing its electronic properties, stability, and reactivity. This coordination is crucial in a variety of catalytic transformations.
Picolinamides as Ligands in Copper-Catalyzed Reactions
One notable application of picolinamide derivatives is as ligands in copper-catalyzed cross-coupling reactions. For instance, they have been shown to be effective in aryl ether formation. The electronic properties of substituents on the picolinamide scaffold can significantly impact the redox properties of the copper center, thereby influencing the catalytic efficiency.
Picolinamide as a Directing Group in C-H Functionalization
Picolinamide has also been extensively used as a directing group in transition metal-catalyzed C-H bond functionalization. In these reactions, the picolinamide moiety coordinates to the metal catalyst and directs it to a specific C-H bond within the substrate, enabling selective functionalization. This strategy has been successfully applied in reactions catalyzed by palladium and cobalt.
Organocatalysis by Picolinic Acid
In some instances, picolinic acid itself can act as an organocatalyst . Its acidic carboxylic group and basic pyridine nitrogen can participate in bifunctional catalysis. For example, pyridine-2-carboxylic acid has been demonstrated to be an efficient catalyst for multi-component reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones. The catalytic activity is attributed to the molecule's ability to act as both a Brønsted acid and a Lewis base.
Hypothetical Catalytic Cycle
While no specific catalytic cycle for a this compound-based catalyst can be depicted, a general workflow for the development and evaluation of a new catalyst is presented below. This logical diagram illustrates the necessary steps from catalyst synthesis to performance assessment.
Conclusion
The absence of performance data for this compound-based catalysts in the current body of scientific literature prevents the creation of a detailed comparison guide. The information provided on the catalytic roles of related picolinic acid derivatives may serve as a starting point for researchers interested in exploring the potential of this specific molecule. Future research would be required to synthesize and test catalysts based on this compound to establish their performance characteristics and benchmark them against existing catalytic systems.
structural comparison of 6-Acetamido-3-bromopicolinic acid with similar compounds
For Immediate Release
In the competitive landscape of agrochemical and pharmaceutical research, the quest for novel molecules with enhanced biological activity is paramount. This guide provides a detailed structural and functional comparison of 6-Acetamido-3-bromopicolinic acid with a curated set of its structural analogs. By examining the interplay of substituent groups on the picolinic acid scaffold, we aim to elucidate key structure-activity relationships that can guide future drug and herbicide development.
At a Glance: The Contenders
The following compounds have been selected for a comparative analysis based on their structural similarity to this compound, focusing on variations at the 3 and 6 positions of the pyridine ring.
| Compound Name | Structure |
| This compound | ![]() |
| 6-Amino-3-bromopicolinic acid | ![]() |
| 6-Acetamidopicolinic acid | ![]() |
| 3-Bromopicolinic acid | ![]() |
| 6-Chloropicolinic acid | ![]() |
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties for our selected picolinic acid derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | N/A | C₈H₇BrN₂O₃ | 259.06 | N/A |
| 6-Amino-3-bromopicolinic acid | 1052708-46-9[1] | C₆H₅BrN₂O₂ | 217.04 | N/A |
| 6-Acetamidopicolinic acid | 26893-72-1[2][3][4] | C₈H₈N₂O₃ | 180.16 | 227-229[2][5] |
| 3-Bromopicolinic acid | 30683-23-9 | C₆H₄BrNO₂ | 202.01 | 141-144 |
| 6-Chloropicolinic acid | 4684-94-0[6][7][8][9][10] | C₆H₄ClNO₂ | 157.55 | 190-191[7] |
N/A: Data not available in the searched literature.
Biological Activity: Unveiling Antifungal and Herbicidal Potential
Picolinic acid derivatives have garnered significant interest for their potential as both antifungal and herbicidal agents. While specific quantitative data for this compound remains elusive in the public domain, the activity of its analogs provides valuable insights into the structure-activity relationship.
Antifungal Activity
The presence of a halogen and an amide or amine group on the picolinic acid ring appears to be a key determinant of antifungal activity. Research on related picolinamide structures has shown that substitutions on the pyridine ring can significantly modulate their efficacy against various fungal pathogens. For instance, certain cobalt complexes with picolinamide ligands have demonstrated significant activity against Candida albicans and Aspergillus fumigatus[11].
Herbicidal Activity
The herbicidal properties of picolinic acid derivatives are well-documented, with several commercial herbicides belonging to this class. These compounds often act as synthetic auxins, disrupting plant growth. Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated potent herbicidal activity, with some analogs showing significantly lower IC50 values than commercial herbicides when tested against Arabidopsis thaliana root growth[12]. The substitution at the 6-position of the picolinic acid ring is crucial for this activity.
Due to the lack of publicly available quantitative biological data for the target compound and some of its direct analogs, a direct IC50 comparison table is not feasible at this time. Further experimental studies are required to fully elucidate the comparative potency of these compounds.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are outlines of typical methodologies used for assessing the antifungal and herbicidal activity of picolinic acid derivatives.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar for many filamentous fungi) and a standardized suspension of fungal spores or yeast cells is prepared in a suitable broth (e.g., RPMI-1640 medium).
-
Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (typically 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Herbicidal Activity Assessment (Arabidopsis thaliana Root Growth Inhibition Assay)
Arabidopsis thaliana is a model organism for studying plant biology and is commonly used in primary herbicide screening.
-
Seed Sterilization and Germination: Arabidopsis thaliana seeds are surface-sterilized and plated on a nutrient-rich agar medium (e.g., Murashige and Skoog medium). The plates are stratified at 4°C for several days to synchronize germination.
-
Compound Application: The test compounds are incorporated into the growth medium at various concentrations.
-
Seedling Growth: The plates are placed vertically in a controlled growth chamber to allow for root growth along the surface of the agar.
-
Root Length Measurement: After a set period of growth (e.g., 7-10 days), the primary root length of the seedlings is measured.
-
Data Analysis: The percentage of root growth inhibition is calculated by comparing the root length of treated seedlings to that of untreated controls. The IC50 value (the concentration that causes 50% inhibition of root growth) can then be determined.
Visualizing Structural Relationships and Experimental Logic
To better understand the relationships between the compounds and the experimental workflows, the following diagrams are provided.
References
- 1. 3-Amino-6-bromopicolinic acid 95% | CAS: 1052708-46-9 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 6-Acetamidopicolinic acid [myskinrecipes.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 6-chloropicolinic acid | 4684-94-0 [chemnet.com]
- 8. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. Bis(N-picolinamido)cobalt(II) Complexes Display Antifungal Activity toward Candida albicans and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discoveryjournals.org [discoveryjournals.org]
Assessing the Purity of Synthesized 6-Acetamido-3-bromopicolinic Acid: A Comparative Guide
Picolinic acid and its derivatives are known to exhibit a wide range of biological activities and are found in several FDA-approved pharmaceuticals.[1] Given the importance of this structural motif, ensuring the purity of novel derivatives like 6-Acetamido-3-bromopicolinic acid is of paramount importance. The synthesis of such a molecule can potentially introduce various impurities, including unreacted starting materials, isomeric byproducts, and degradation products.[2]
This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity assessment of this compound. We present detailed experimental protocols, hypothetical performance data in comparative tables, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Purity Assessment Methods
A multi-technique approach is often essential for the robust characterization of a synthesized compound. HPLC is a powerful tool for quantifying the main component and detecting non-volatile impurities, while NMR spectroscopy provides detailed structural information and can be used for quantitative analysis against a certified standard. Mass spectrometry is invaluable for confirming the molecular weight of the target compound and identifying unknown impurities.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Hypothetical Retention Time (min) | Hypothetical Area % |
| 6-Amino-3-bromopicolinic acid (Starting Material) | 4.2 | 0.5 |
| This compound | 10.8 | 98.5 |
| Isomeric Byproduct (e.g., 4-Acetamido-3-bromopicolinic acid) | 9.5 | 0.8 |
| Acetic Anhydride (Reagent) | 2.1 | Not detected (volatile) |
| Residual Solvent (e.g., Acetic Acid) | 3.5 | 0.2 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Key Hypothetical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| This compound | 10.5 (s, 1H, -COOH), 8.2 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 2.1 (s, 3H, -COCH₃) |
| 6-Amino-3-bromopicolinic acid (Starting Material) | 7.8 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 6.5 (s, 2H, -NH₂) |
| Isomeric Byproduct (e.g., 4-Acetamido-3-bromopicolinic acid) | 8.5 (s, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 2.2 (s, 3H, -COCH₃) |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Data
| Compound | Hypothetical Retention Time (min) | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 10.8 | 258.98 | 258.99 |
| 6-Amino-3-bromopicolinic acid (Starting Material) | 4.2 | 216.97 | 217.01 |
| Isomeric Byproduct (e.g., 4-Acetamido-3-bromopicolinic acid) | 9.5 | 258.98 | 259.03 |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used for the structural confirmation and purity assessment of the synthesized compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters: A sufficient number of scans are collected to ensure a high signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the protons of interest is used.
-
Data Processing: The spectra are phased and baseline corrected. The purity can be estimated by comparing the integral of a characteristic peak of the analyte to the integrals of peaks corresponding to impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed for the identification of the main compound and any impurities by providing mass-to-charge ratio information.[4]
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the synthesis and purity validation process.
References
Unambiguous Structure Confirmation of 6-Acetamido-3-bromopicolinic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the development of novel pharmaceutical agents, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step. This guide provides a comparative overview of X-ray crystallography, the gold standard for absolute structure elucidation, alongside alternative spectroscopic methods, using 6-Acetamido-3-bromopicolinic acid as a case study. While a specific crystal structure for this compound is not publicly available, we will draw upon crystallographic data from closely related bromo-picolinic acids to illustrate the principles and data outputs of the technique.
The definitive confirmation of a chemical structure, including stereochemistry and solid-state conformation, is paramount for understanding its biological activity and ensuring intellectual property protection. X-ray crystallography provides an unparalleled level of detail in this regard. However, other powerful analytical techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer complementary and often more readily accessible data for structural confirmation.[1][2]
Comparative Structural Data of Brominated Picolinic Acids
While the crystal structure of this compound has not been reported, analysis of structurally similar compounds provides valuable insight into the expected crystallographic parameters. The table below summarizes key data from the single-crystal X-ray diffraction analysis of 3-bromopicolinic acid and 5-bromopicolinic acid monohydrate.[3][4]
| Parameter | 3-bromopicolinic acid[3][5] | 5-bromopicolinic acid monohydrate[4] |
| Formula | C₆H₄BrNO₂ | C₆H₆BrNO₃ |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | P-1 |
| a (Å) | 14.3975(12) | 7.0407(5) |
| b (Å) | 7.5773(7) | 7.1597(6) |
| c (Å) | 12.2500(10) | 8.3808(7) |
| α (°) | 90 | 75.844(4) |
| β (°) | 90 | 94.562(4) |
| γ (°) | 90 | 76.306(4) |
| Volume (ų) | 1336.4(2) | 373.61(5) |
| Z | 8 | 4 |
| Temperature (K) | 150(2) | 150(2) |
| R-factor (Rgt(F)) | 0.0281 | 0.0205 |
Alternative Methodologies for Structural Elucidation
Beyond X-ray crystallography, several spectroscopic techniques are routinely employed for the structural analysis of small organic molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic compounds in solution.[2] One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal connectivity between atoms, allowing for the piecing together of the molecular skeleton.[2][6] For complex molecules, multi-dimensional NMR may be necessary.[2]
-
Mass Spectrometry (MS): MS is a primary technique for determining the molecular weight and elemental composition of a molecule.[1] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern can provide valuable information about the molecule's substructures.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. While not typically used for complete structure elucidation on its own, it provides valuable confirmatory data.
The final confirmation of a novel compound's structure is often achieved through a combination of these methods.[1]
Experimental Protocols
Single-Crystal X-ray Diffraction
The following is a generalized protocol for the crystallographic analysis of a small organic molecule like a brominated picolinic acid, based on reported methodologies.[3]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent. For 3-bromopicolinic acid, colorless block-like crystals were obtained from a solution in tetrahydrofuran and deionized water.[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.[3]
Visualizing the Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Caption: Workflow for single-crystal X-ray crystallography.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of 6-Acetamido-3-bromopicolinic Acid: A Comparative Guide to Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the biological efficacy of the novel compound, 6-Acetamido-3-bromopicolinic acid. Due to the limited availability of public data on this specific molecule, this document outlines a proposed series of biological assays to characterize its potential therapeutic activities. The selection of these assays is based on the known biological roles of structurally related picolinic acid derivatives, which have shown promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents. This guide compares the proposed evaluation of this compound with established alternative compounds, providing detailed experimental protocols and data presentation structures to support rigorous scientific investigation.
Predicted Biological Activities and Proposed Assays
Based on the activities of similar picolinic acid derivatives, this compound is hypothesized to possess anticancer and anti-inflammatory properties. The following assays are proposed to test these hypotheses:
-
Anticancer Activity: Evaluation of cytotoxicity in relevant cancer cell lines.
-
Enzyme Inhibition: Assessment of inhibitory activity against key kinases, such as Aurora B kinase, which is implicated in cancer.
-
Anti-inflammatory Activity: Measurement of the inhibition of inflammatory mediators in cell-based models.
Data Presentation: Comparative Efficacy Tables
The following tables are structured to enable a clear comparison of the experimental data obtained for this compound against relevant comparator compounds.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | A549 (Lung) | MTT Assay | TBD |
| This compound | MCF-7 (Breast) | MTT Assay | TBD |
| Sorafenib (Positive Control) | A549 (Lung) | MTT Assay | Known Value |
| Sorafenib (Positive Control) | MCF-7 (Breast) | MTT Assay | Known Value |
TBD: To Be Determined
Table 2: Aurora B Kinase Inhibition Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Aurora B Kinase | ADP-Glo™ Kinase Assay | TBD |
| AZD1152-HQPA (Positive Control) | Aurora B Kinase | ADP-Glo™ Kinase Assay | Known Value |
TBD: To Be Determined
Table 3: Anti-inflammatory Activity Data
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | RAW 264.7 | Nitric Oxide (NO) Production Assay | TBD |
| Dexamethasone (Positive Control) | RAW 264.7 | Nitric Oxide (NO) Production Assay | Known Value |
TBD: To Be Determined
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and a relevant biological pathway.
Caption: A general experimental workflow for the evaluation of a novel compound.
Caption: Simplified Aurora B kinase signaling pathway and point of inhibition.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This assay determines the compound's effect on cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and control compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Aurora B Kinase Inhibition: ADP-Glo™ Kinase Assay
This biochemical assay measures the direct inhibition of Aurora B kinase.[2]
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and control inhibitors
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test inhibitor, the Aurora B kinase enzyme, and the substrate/ATP mixture.[2]
-
Incubate the reaction at 30°C for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This cell-based assay measures the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound and control compounds
-
Griess Reagent
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatants.
-
Mix the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percent inhibition of NO production.[3][4]
References
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Review of Substituted Bromopicolinic Acids: Herbicidal and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted bromopicolinic acids are a class of pyridinecarboxylic acid derivatives that have garnered significant interest in agrochemical and pharmaceutical research. The strategic placement of a bromine atom and a carboxylic acid group on the pyridine ring provides a versatile scaffold for chemical modification, leading to compounds with potent biological activities. This guide provides a comparative overview of the applications of substituted bromopicolinic acids as both herbicides and anticancer agents, supported by experimental data and detailed methodologies.
Herbicidal Applications: Potent Auxin Mimics for Weed Management
Substituted picolinic acids, including brominated analogs, are a significant class of synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species.[3] They are particularly effective against broadleaf weeds and some resistant species.[1][4]
Comparative Herbicidal Activity
The herbicidal efficacy of substituted bromopicolinic acids is highly dependent on the nature and position of the substituents on the picolinic acid core. The following table summarizes the herbicidal activity of various substituted picolinic acid derivatives, including brominated examples, against different weed species.
| Compound ID | Structure | Target Weed(s) | Activity Metric | Value | Reference(s) |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Broadleaf weeds | - | Commercial Herbicide | [1] |
| Florpyrauxifen | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinic acid benzyl ester | Broadleaf weeds | - | Commercial Herbicide | [2] |
| Compound S202 | 4-amino-3-chloro-5-fluoro-6-(5-(4-bromophenyl)-1H-pyrazol-1-yl)picolinic acid | Arabidopsis thaliana | Root Growth Inhibition (0.5 µmol/L) | 78.4% | [2] |
| Compound V-7 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid | Arabidopsis thaliana | IC50 (Root Growth Inhibition) | 45 times lower than halauxifen-methyl | [5][6][7] |
| Compound V-8 | 4-amino-3,5-dichloro-6-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid | Broadleaf weeds | Post-emergence Herbicidal Activity (300 g/ha) | Better than picloram | [5][6][7] |
| Compound 5a | 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)picolinic acid | Brassica napus, Abutilon theophrasti | Root Inhibitory Activity (10 µM) | Significantly greater than picloram | [8] |
Mechanism of Action: Auxin Pathway Disruption
Substituted picolinic acid herbicides act by binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[5][9] This binding leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant growth processes, leading to epinasty, twisting, and ultimately, plant death.
Experimental Protocols
A general synthetic procedure involves a multi-step process:
-
Nucleophilic Substitution: The chlorine atom at the 6-position of a starting picolinic acid derivative (e.g., picloram) is replaced by hydrazine hydrate to form an intermediate.
-
Claisen Condensation: An appropriate methyl ketone undergoes a Claisen condensation with an ethyl acetate derivative to yield a 1,3-diketone intermediate.
-
Knorr Cyclization: The hydrazine intermediate and the 1,3-diketone are reacted via a Knorr cyclization to form the pyrazole ring attached to the picolinic acid backbone.
-
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.
-
Plant Material: Seeds of the target weed species (e.g., Arabidopsis thaliana, Brassica napus) are surface-sterilized.
-
Test Compound Preparation: The substituted bromopicolinic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the growth medium.
-
Assay Setup: Sterilized seeds are placed on agar medium containing the test compounds in petri dishes. A control group with the solvent alone is also included.
-
Incubation: The petri dishes are incubated under controlled conditions (temperature, light) for a specific period.
-
Data Collection: The root length of the seedlings is measured.
-
Analysis: The percentage of root growth inhibition is calculated relative to the control group. The IC50 value (the concentration that causes 50% inhibition) can be determined from a dose-response curve.
Anticancer Applications: Promising Leads for Novel Therapeutics
Recent studies have highlighted the potential of substituted bromopicolinic acid derivatives as anticancer agents. The presence of the brominated pyridine core, often hybridized with other pharmacologically active moieties, has led to the discovery of compounds with significant cytotoxicity against various cancer cell lines.
Comparative Anticancer Activity
The anticancer efficacy of these compounds is influenced by the specific substitutions on the picolinic acid and any appended chemical groups. The following table presents the in vitro anticancer activity of representative substituted bromopicolinic acid analogs and related structures.
| Compound ID | General Structure | Cancer Cell Line(s) | Activity Metric (IC50) | Value (µM) | Reference(s) |
| Compound 11 | Bromo-substituted quinoline | C6, HeLa, HT29 | IC50 | 15.4, 26.4, 15.0 | [10] |
| Compound 17 | Dibromo-nitro-substituted quinoline | C6, HT29, HeLa | IC50 | 50.0, 26.2, 24.1 | [10] |
| LHT-17-19 | Pyridinecarboxylic acid derivative | HT29 (colon), MCF-7 (breast) | IC50 | 0.13, 16 | |
| B6 | N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester | LOVO, HeLa | IC50 | - | [4] |
Note: Data for specific substituted bromopicolinic acids in anticancer studies is emerging. The table includes closely related brominated heterocyclic compounds to illustrate the potential of this chemical class.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways for the anticancer activity of substituted bromopicolinic acids are still under investigation, evidence from related compounds suggests that they may induce apoptosis (programmed cell death) in cancer cells. One proposed mechanism involves the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.
Experimental Protocols
The synthesis of anticancer candidates often involves multi-step reactions to build complex molecules. For instance, the synthesis of bromo-substituted quinolines may start from commercially available materials and proceed through reactions like the Pfitzinger reaction, esterification, and subsequent modifications to introduce various functional groups.[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted bromopicolinic acid derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from a dose-response curve.
Conclusion and Future Directions
Substituted bromopicolinic acids represent a promising and versatile chemical scaffold with demonstrated applications in both agriculture and medicine. As herbicides, their auxin-mimicking properties have been well-established, with ongoing research focused on developing new derivatives with improved efficacy and weed spectrum. In the realm of anticancer research, these compounds are emerging as intriguing leads. The preliminary data on their cytotoxicity against various cancer cell lines is encouraging, although further studies are required to elucidate their precise mechanisms of action and to establish their in vivo efficacy and safety profiles. The continued exploration of structure-activity relationships will be crucial for optimizing the design of next-generation herbicides and anticancer drugs based on the substituted bromopicolinic acid core.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bryonolic Acid Blocks Cancer Cell Clonogenicity and Invasiveness through the Inhibition of Fatty Acid: Cholesteryl Ester Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pro-apoptotic activity of novel glycyrrhetinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Acetamido-3-bromopicolinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 6-Acetamido-3-bromopicolinic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on available safety data for the compound and its close structural analogs.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally related compounds, this chemical should be handled with care.[1][2][3]
Essential PPE includes:
-
Eye Protection: Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing.[1][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.[1][2]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2][3]
Hazard Summary and Disposal Overview
The recommended disposal method for this and similar chemical compounds is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash. [5]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Irritation (Category 1/2A) | Causes serious eye irritation or damage.[1][5] | Wear eye and face protection.[1][5] |
| STOT - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only in a well-ventilated area or with respiratory protection.[1][2] |
| Aquatic Hazard (Acute) | Harmful to aquatic life.[5] | Avoid release to the environment.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Label the waste container with the full chemical name: "Waste this compound".
-
Include the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Ensure the date of accumulation is clearly marked.
-
-
Storage:
-
Arranging for Pickup:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should be considered contaminated.
-
Dispose of these items as solid hazardous waste in a properly labeled container. Contaminated packaging should be disposed of as unused product.[1]
-
-
Spill Cleanup:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific guidelines and the most current Safety Data Sheet available.
References
Safeguarding Your Research: A Guide to Handling 6-Acetamido-3-bromopicolinic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Acetamido-3-bromopicolinic acid. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[2][7] | To protect against dust particles and chemical splashes. | NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1][7] | To prevent skin contact with the chemical. | EN 374 (Europe) or US F739.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9] | To be used when dusts are generated or if ventilation is inadequate.[1][7] | NIOSH/MSHA or EN 149.[8][9] |
Operational Plan for Safe Handling
A systematic workflow is critical to maintaining a safe laboratory environment. The following diagram illustrates the key steps for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Designated "Halogenated Organic Waste" container.[10][11] | Collect all contaminated materials, including gloves, filter paper, and any residual chemical, in a clearly labeled, sealed container.[10] |
| Aqueous Waste | Designated "Halogenated Organic Waste" container.[10] | Aqueous solutions containing the compound should be collected separately as hazardous waste.[10] Do not dispose of down the drain.[11] |
Emergency Procedures:
-
Spills: In the event of a minor spill, alert personnel in the immediate area.[10] The spilled material should be carefully collected into a labeled hazardous waste container.[10]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[3] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[8]
-
Ingestion: Rinse mouth with water. Seek medical advice.
-
By implementing these safety protocols, researchers can confidently handle this compound while maintaining a secure and productive laboratory environment.
References
- 1. hmdb.ca [hmdb.ca]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


